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  • Product: 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid
  • CAS: 325851-81-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structure Elucidation of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

Introduction The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. A precise understanding of a molecule's three-dimensional architecture is paramount for decipher...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. A precise understanding of a molecule's three-dimensional architecture is paramount for deciphering its structure-activity relationship (SAR), mechanism of action, and pharmacokinetic profile. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid, a molecule featuring a hydrophilic sulfone-containing heterocyclic core and multiple stereocenters.

The molecule's structure presents several analytical challenges:

  • Connectivity Ambiguity: Unambiguously confirming the linkage between the propanoic acid moiety and the thiolan-3-yl ring through the secondary amine is critical.

  • Stereochemistry: The thiolan ring contains two adjacent chiral centers (at C3 and C4), leading to the possibility of four stereoisomers. Determining both the relative (cis/trans) and absolute (R/S) configuration is essential.

This document outlines a self-validating analytical workflow, where data from orthogonal techniques are integrated to build an unassailable structural proof. We will detail the causality behind each experimental choice, provide actionable protocols, and demonstrate how a convergence of evidence leads to the final, confirmed structure.

Part 1: Determination of Molecular Formula and Connectivity

The initial phase of any structure elucidation focuses on establishing the molecular formula and the basic atomic connectivity. High-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments are the primary tools for this stage.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before determining connectivity, the elemental composition must be known. HRMS is the definitive technique for this purpose, capable of measuring mass with high precision (typically to four or more decimal places).[1][2] This level of accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions, a common challenge in complex analyses.[3][4] For 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid, the expected molecular formula is C7H13NO5S. HRMS provides the first critical piece of evidence to confirm or refute this hypothesis.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a stock solution. Further dilute to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1]

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative modes to ensure detection of the most stable ion. For this molecule, the carboxylic acid and secondary amine make it amenable to both modes ([M+H]+ and [M-H]-).

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.[3]

  • Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the parent ion. Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within the specified accuracy tolerance. The isotopic distribution pattern, especially the presence of the natural abundance of ³⁴S, will provide additional confidence in the formula determination.[3]

Data Presentation: Expected HRMS Results

ParameterExpected Value
Molecular Formula C₇H₁₃NO₅S
Exact Mass 223.0514
Measured m/z [M+H]⁺ 224.0587 ± 5 ppm
Measured m/z [M-H]⁻ 222.0442 ± 5 ppm

The experimental confirmation of the molecular formula provides a foundational check for all subsequent NMR data, ensuring that the number of carbons and protons observed spectroscopically matches the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Connectivity Insights

Expertise & Causality: While HRMS gives the formula, tandem mass spectrometry (MS/MS) provides initial evidence of connectivity by breaking the molecule apart and analyzing the fragments.[5] The fragmentation pattern of sulfones can be diagnostic.[6][7] A key fragmentation pathway involves the loss of sulfur dioxide (SO₂), which would strongly support the presence of the 1,1-dioxothiolan ring.[6][8]

Experimental Protocol: MS/MS Analysis

  • Method: Perform a product ion scan on the precursor ion ([M+H]⁺ or [M-H]⁻) identified in the HRMS experiment.

  • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Analysis: Analyze the resulting fragment ions to identify characteristic losses. For instance, a neutral loss of 64 Da (SO₂) or 80 Da (H₂SO₃) would be strong indicators of the sulfone moiety. Fragmentation of the propanoic acid side chain (e.g., loss of H₂O or CO₂) would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle.[10] For heterocyclic compounds like this, NMR provides detailed information about the chemical environment of each atom.[10][11][12][13]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical; D₂O is often preferred for its ability to exchange with labile protons (OH, NH, COOH), which can help in peak assignment.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify all proton signals, their integrations (number of protons), chemical shifts (electronic environment), and coupling patterns (neighboring protons).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for mapping out the spin systems of the thiolan ring and the propanoic acid chain independently.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom to which it is attached. This is the primary method for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. This is the most critical experiment for connecting the molecular fragments. Specifically, it will show correlations across the nitrogen atom and the quaternary sulfone group, linking the propanoic acid chain to the thiolan ring.

Data Interpretation and Assembly:

The structural elucidation via NMR follows a logical, self-validating sequence:

  • Identify Spin Systems with COSY: The COSY spectrum will reveal two independent spin systems: (a) the protons on the propanoic acid chain (-CH₂-CH₂-) and (b) the protons on the thiolan ring (-CH-CH(OH)-CH₂-).

  • Assign Carbons with HSQC: The HSQC spectrum will link the proton signals identified in step 1 to their directly attached carbons.

  • Connect Fragments with HMBC: The HMBC spectrum provides the definitive connections. Key expected correlations include:

    • A correlation from the protons on the C2' of the propanoic acid chain to the C3 carbon of the thiolan ring, confirming the C-N bond.

    • Correlations from the protons on C5 of the thiolan ring to the C4 carbon, confirming the ring structure around the sulfone group.

  • Final Confirmation: The complete set of NMR data should be consistent with the molecular formula from HRMS. The number of signals, integrations, and correlations must account for all 7 carbons, 13 protons, and the heteroatoms.

Visualization: NMR Connectivity Workflow

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_fragments Structural Fragments HRMS HRMS Formula Formula: C₇H₁₃NO₅S HRMS->Formula Exact Mass H1 ¹H NMR Formula->H1 Validates Atom Count C13 ¹³C NMR + DEPT Formula->C13 Validates Atom Count COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC 1-Bond Correlation C13->HSQC 1-Bond Correlation Frag1 Fragment A: Propanoic Acid Chain COSY->Frag1 Identifies Spin Systems Frag2 Fragment B: Thiolan Ring COSY->Frag2 Identifies Spin Systems HSQC->Frag1 Assigns Carbons HSQC->Frag2 Assigns Carbons HMBC 2D HMBC Structure Final Connectivity HMBC->Structure Connects Fragments Frag1->HMBC 2-3 Bond Correlation Frag2->HMBC 2-3 Bond Correlation

Caption: Workflow for determining molecular connectivity.

Part 2: Stereochemical Elucidation

With the connectivity established, the next critical phase is to determine the three-dimensional arrangement of the atoms, specifically the relative and absolute stereochemistry at the C3 and C4 positions of the thiolan ring.

Relative Stereochemistry: NOESY/ROESY

Expertise & Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where magnetization is transferred between nuclei that are close in space (typically <5 Å), regardless of their through-bond connectivity.[14] A 2D NOESY or ROESY experiment is used to detect these through-space interactions. For a molecule of this size (MW ≈ 223 g/mol ), a NOESY experiment is generally preferred.[15] However, if the molecule tumbles at an intermediate rate in the chosen solvent, the NOE can be close to zero.[14][16] In such cases, a ROESY experiment is the superior choice because the ROE is always positive and does not go through a null point.[16][17]

The key to determining the relative stereochemistry lies in observing an NOE/ROE correlation between the proton on C3 (H3) and the proton on C4 (H4).

  • If H3 and H4 are cis: They will be on the same face of the ring and close enough to produce a cross-peak in the NOESY/ROESY spectrum.

  • If H3 and H4 are trans: They will be on opposite faces of the ring, likely too far apart to produce a significant correlation.

Experimental Protocol: 2D NOESY/ROESY

  • Experiment Selection: Begin with a 2D NOESY experiment. Use the same sample prepared for the other NMR experiments.

  • Mixing Time: The choice of mixing time is crucial. For small molecules, a longer mixing time (e.g., 500-800 ms) is typically required for the NOE to build up.[18]

  • Acquisition: Acquire the 2D NOESY spectrum.

  • Analysis: Process the data and look for a cross-peak between the signals for H3 and H4.

  • Contingency (ROESY): If no clear correlation is observed or if artifacts are present, acquire a 2D ROESY spectrum. ROESY is less prone to certain artifacts like spin diffusion but can be more sensitive to others (e.g., TOCSY artifacts).[14]

Absolute Stereochemistry: The Gold Standard and Alternatives

Determining the absolute configuration is essential for pharmaceutical applications, as enantiomers can have vastly different biological activities.[19]

2.2.1 Single-Crystal X-ray Crystallography

Expertise & Causality: X-ray crystallography is the unambiguous, "gold standard" method for determining the absolute three-dimensional structure of a molecule.[20][21][22] It works by diffracting X-rays off a single, well-ordered crystal, which provides a detailed electron density map from which atomic positions can be precisely calculated.[20][23] If a suitable crystal can be grown, this single experiment can confirm the connectivity, relative stereochemistry, and absolute stereochemistry simultaneously.

Experimental Protocol: X-ray Crystallography

  • Crystallization: This is often the most challenging step. Slowly evaporate a solution of the pure compound from various solvents or solvent mixtures (e.g., ethanol/water, acetone, isopropanol). The goal is to obtain single crystals of at least 20-50 µm in each dimension.[20]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The molecular structure is then built into this map and refined.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing anomalous dispersion effects, typically summarized by the Flack parameter. A value close to 0 for a given configuration (and close to 1 for its inverse) provides high confidence in the assignment.[24]

2.2.2 Vibrational Circular Dichroism (VCD)

Expertise & Causality: When obtaining high-quality crystals is not feasible, VCD provides a powerful alternative for determining absolute configuration in solution.[19][25][26][27] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[26] The experimental VCD spectrum is then compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[19][28] A match between the signs and relative intensities of the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[19][27]

Experimental Protocol: VCD Analysis

  • Experimental Spectrum: Dissolve the sample in a suitable solvent (e.g., CDCl₃ or DMSO) and acquire the IR and VCD spectra using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., the 3R, 4S configuration).

    • Perform a conformational search to find the lowest energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Boltzmann-average the calculated spectra of the conformers to generate a final predicted IR and VCD spectrum.

  • Comparison and Assignment: Compare the experimental VCD spectrum to the calculated spectrum. If the patterns match, the absolute configuration of the sample is that of the calculated enantiomer. If the pattern is a mirror image, the sample has the opposite absolute configuration.[19]

Visualization: Stereochemistry Determination Logic

G cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry NOESY NOESY / ROESY Experiment Decision H3-H4 Correlation? NOESY->Decision Cis cis-isomer Decision->Cis Yes Trans trans-isomer Decision->Trans No XRAY X-Ray Crystallography (Gold Standard) Cis->XRAY VCD VCD Spectroscopy (Alternative) Cis->VCD Trans->XRAY Trans->VCD Final Final 3D Structure (e.g., 3R, 4S) XRAY->Final Unambiguous Result VCD->Final Compare Experiment vs. Calculation

Caption: Decision tree for elucidating stereochemistry.

Part 3: Integrated Data Analysis and Final Confirmation

  • Foundation: The molecular formula from HRMS (C₇H₁₃NO₅S) is consistent with the 7 signals in the ¹³C NMR and the proton count from the ¹H NMR integration.

  • Connectivity Proof: The spin systems identified by COSY are pieced together by key HMBC correlations, confirming the atomic framework. This framework is further supported by the fragmentation patterns observed in MS/MS , such as the characteristic loss of SO₂.

  • 3D Structure: The relative stereochemistry (cis or trans) proposed by NOESY/ROESY is definitively confirmed by X-ray crystallography . The absolute configuration from the crystallographic data (e.g., 3R, 4S) is then cross-validated by comparing the experimental VCD spectrum to the calculated spectrum for the (3R, 4S) enantiomer, ensuring they match.

This multi-faceted approach ensures that the final proposed structure is not merely a possible interpretation but the only one that fits the entirety of the empirical evidence.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]

  • High-Resolution Mass Spectrometry. Fiveable. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • 1D Selective NOESY / ROESY for Small Molecules. Indiana University NMR Facility. [Link]

  • Vibrational circular dichroism: an incisive tool for stereochemical applications. PubMed. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • Stereochemistry of natural products from vibrational circular dichroism. Royal Society of Chemistry. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Herald Scholarly Open Access. [Link]

  • Determining the absolute configurations of stereocenters in cyclic compounds. StackExchange. [Link]

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. [Link]

  • What is the difference between NOESY and ROESY for NMR?. Reddit. [Link]

  • Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]

  • Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]

  • Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]

  • Stereochemistry of Cyclic Compounds. YouTube. [Link]

  • 5.10.1 - The Stereochemistry of Cyclic Compounds. YouTube. [Link]

  • NOESY and ROESY. UC San Diego. [Link]

  • Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. ACS Publications. [Link]

  • Small molecule X-ray crystallography. University of Queensland. [Link]

  • ¹H.NMR-Spectrum of Heterocyclic Compound {2}. ResearchGate. [Link]

  • Structure of sulfolane with (a) hydrophilic and hydrophobic parts (b) 3D geometry (c) resonance structures. ResearchGate. [Link]

  • Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Wiley Online Library. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • A simple ¹H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Predicted MS/MS fragmentation scheme of the precursor ions, induced by optimized collision energies. ResearchGate. [Link]

  • Small Molecule X-ray Crystallography. NC State University. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Video: Stereoisomerism of Cyclic Compounds. JoVE. [Link]

  • Mass spectral fragmentations of sulfonates. University of California, Berkeley. [Link]

  • 3-(4-HYDROXY-1,1-DIOXO-TETRAHYDRO-1LAMBDA6-THIOPHEN-3-YLAMINO)-PROPIONIC ACID. NextSDS. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI. [Link]

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. PMC. [Link]

  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Thieme. [Link]

  • Sulfolane. Wikipedia. [Link]

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Sources

Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

Executive Summary In modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical profile is often the difference between clinical success and failure. 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical profile is often the difference between clinical success and failure. 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (CAS: 325851-81-8) represents a highly specialized, polar building block designed to address severe solubility and lipophilicity challenges.

Structurally, this compound is a β -alanine derivative where the primary amine has been alkylated with a 4-hydroxy-1,1-dioxothiolan-3-yl (4-hydroxysulfolane) moiety. The convergence of a strongly electron-withdrawing sulfone, a hydrogen-bonding hydroxyl group, and a zwitterionic amino acid tail creates a scaffold with extreme hydrophilicity. This guide deconstructs the mechanistic chemistry, synthetic workflows, and drug development applications of this unique molecule, providing actionable insights for application scientists and synthetic chemists.

Physicochemical Profiling & Causality

The utility of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid lies in its extreme polarity. When appended to a hydrophobic pharmacophore, it acts as a "solubility tag." The table below summarizes its core quantitative metrics and the structural causality driving these properties.

PropertyValueCausality / Significance
Molecular Formula C₇H₁₃NO₅SIndicates a highly oxygenated, sulfur-containing scaffold.
Molecular Weight 223.25 g/mol Low MW ensures that incorporating this moiety does not severely inflate the overall mass of the final drug candidate.
LogP (Predicted) ~ -2.5 to -1.5The combination of the sulfone and zwitterionic center drives the LogP into negative territory, preventing lipophilic accumulation but restricting passive membrane diffusion.
TPSA ~ 110 ŲHigh Topological Polar Surface Area restricts blood-brain barrier (BBB) penetration, making it ideal for peripherally restricted drugs.
H-Bond Donors 3 (-OH, -NH-, -COOH)Facilitates strong, directional target engagement via hydrogen bonding networks within kinase hinge regions or polar protein pockets.
H-Bond Acceptors 6 (-SO₂, -OH, -NH-, -COOH)Dramatically enhances aqueous solubility by forming extensive hydration shells in physiological media.

Structural and Mechanistic Chemistry

Stereochemistry and the Trans Effect

The 3,4-positions on the sulfolane ring contain two adjacent chiral centers. Synthetically, this compound is derived from the ring-opening of 3,4-epoxysulfolane. Because the incoming nucleophile (the amine of β -alanine) must attack the epoxide via an SN​2 trajectory, the reaction is strictly stereospecific. The nucleophile approaches from the backside of the C-O bond, forcing the resulting hydroxyl and amine groups into a trans configuration. This trans geometry is thermodynamically stable and prevents intramolecular cyclization that might occur if the groups were cis.

Acid-Base Zwitterionic Equilibrium

At physiological pH (7.4), the molecule exists predominantly as a zwitterion. The carboxylic acid ( pKa​≈4.0 ) is deprotonated to a carboxylate, while the secondary amine ( pKa​≈8.5 ) remains protonated. Notably, the strong electron-withdrawing inductive effect of the adjacent sulfone group (-SO₂-) pulls electron density away from the nitrogen, slightly lowering its pKa​ compared to a standard aliphatic secondary amine. This tunable basicity is critical when designing [1] to ensure they do not become irreversibly trapped in acidic lysosomal compartments.

ADMELogic Core 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid S1 Sulfone Moiety (-SO2-) Core->S1 S2 Hydroxyl Group (-OH) Core->S2 S3 β-Alanine Chain Core->S3 E1 High Dipole Moment Metabolic Stability S1->E1 E2 H-Bond Donor/Acceptor Increased TPSA S2->E2 E3 Zwitterionic Character Tunable pKa S3->E3 Out Enhanced Aqueous Solubility Lower LogP / Improved ADME E1->Out E2->Out E3->Out

Logical relationship between structural features and resulting ADME properties.

Experimental Protocol: Synthesis and Isolation

Because of the extreme polarity of the product, traditional liquid-liquid extraction is ineffective. The following protocol utilizes a self-validating ion-exchange purification strategy to isolate the zwitterionic product.

Objective : Regioselective and stereospecific synthesis of trans-3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid.

Reagents :

  • 3,4-Epoxytetrahydrothiophene-1,1-dioxide (1.0 eq)

  • β -Alanine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology :

  • Nucleophile Activation : Dissolve β -alanine and triethylamine in the EtOH/H₂O mixture at room temperature.

    • Causality: Triethylamine acts as a non-nucleophilic base to deprotonate the β -alanine zwitterion, rendering the primary amine highly nucleophilic. The mixed solvent system is mandatory to solubilize both the highly polar amino acid and the organic epoxide.

  • Epoxide Addition : Add 3,4-epoxytetrahydrothiophene-1,1-dioxide portion-wise to the stirring solution to prevent uncontrolled exothermic spikes.

  • Thermal SN​2 Activation : Heat the reaction mixture to 80°C for 14 hours.

    • Causality: The electron-deficient nature of the sulfolane ring creates a high activation barrier for nucleophilic attack; sustained thermal energy is required to drive the SN​2 ring-opening.

  • Self-Validating Monitoring (LC-MS) : Standard TLC will fail due to the product streaking on silica. Monitor the reaction via LC-MS in ESI+ mode. The reaction is complete when the epoxide mass disappears and the product mass ( m/z [M+H]⁺ 224.2) dominates the chromatogram.

  • SCX Purification : Cool the mixture and concentrate under reduced pressure to strip the ethanol. Load the remaining aqueous phase onto a Strong Cation Exchange (SCX) resin cartridge.

    • Causality: The protonated secondary amine of the product binds to the sulfonic acid groups of the resin. Wash with pure water to elute unreacted epoxide and anionic impurities.

  • Elution and Crystallization : Elute the target compound using 2M ammonia in methanol. Concentrate the eluent and recrystallize from hot ethanol/water to afford the pure trans-isomer as a white crystalline solid.

SynthWorkflow A 3-Sulfolene B Epoxidation (mCPBA) DCM, 0°C to RT A->B C 3,4-Epoxysulfolane (Intermediate) B->C D Nucleophilic Ring Opening β-Alanine, Et3N, EtOH/H2O, 80°C C->D E Crude Reaction Mixture (Highly Polar) D->E F SCX Ion-Exchange Chromatography Elution with 2M NH3/MeOH E->F G Pure trans-Target Compound F->G

Synthetic workflow from 3-sulfolene to the isolated trans-amino acid derivative.

Applications in Drug Discovery

In contemporary drug design, highly lipophilic molecules often suffer from poor oral bioavailability, high plasma protein binding, and off-target toxicity. 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid is utilized as a peripheral appendage to rescue these "greasy" molecules.

By coupling the carboxylic acid of this building block to an amine on a target pharmacophore (via standard EDC/HOBt or HATU amide coupling), researchers can drastically alter the pharmacokinetic profile of the parent drug. Patent literature explicitly details the incorporation of dioxothiolan-3-yl amino derivatives to optimize the solubility and target engagement of complex pyrazine-carboxamide compounds [2]. Furthermore, functionalized sulfolane derivatives are actively explored in the treatment of IgE-mediated disorders, leveraging their unique hydrogen-bonding capabilities to interact with complex, solvent-exposed receptor interfaces [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 293713, 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide" PubChem,[Link]

  • Google Patents.
  • Google Patents.
Foundational

Engineering 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid Derivatives: A Technical Guide for Advanced Drug Discovery

As drug discovery paradigms shift towards targeting complex, highly lipophilic binding pockets, the need for novel, polar building blocks to maintain optimal physicochemical properties has never been greater. The 3-[(4-h...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift towards targeting complex, highly lipophilic binding pockets, the need for novel, polar building blocks to maintain optimal physicochemical properties has never been greater. The 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid scaffold (CAS 325851-81-8)[1] has emerged as a premier structural motif for achieving this balance.

This technical whitepaper provides an in-depth analysis of the physicochemical rationale, stereochemical dynamics, synthetic methodologies, and biological applications of this highly versatile sulfolane-based derivative.

The Physicochemical Rationale: Beyond Simple Bioisosterism

In medicinal chemistry, replacing aliphatic rings (e.g., cyclopentyl or cyclohexyl groups) with polar equivalents is a standard tactic to reduce lipophilicity (cLogP) and improve aqueous solubility. However, the 4-hydroxy-1,1-dioxothiolan-3-yl (hydroxysulfolane) moiety offers advantages that extend far beyond simple bioisosterism.

Causality of Property Enhancement
  • Dipole Moment & Solvation: The 1,1-dioxo (sulfone) group possesses a strong dipole moment. When combined with the adjacent hydroxyl group, the scaffold creates a dense network of hydrogen bond acceptors and donors. This drastically lowers the desolvation penalty when the molecule is in an aqueous environment, driving kinetic solubility.

  • Metabolic Shielding: Unlike saturated carbocycles that are highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation, the electron-withdrawing nature of the sulfone group deactivates the adjacent methylene carbons (C2 and C5) toward oxidative metabolism.

  • Vectorial Trajectory: The propanoic acid tail, attached via a secondary amine at C3, provides a flexible yet predictable vector for amide coupling, allowing the scaffold to act as a highly polar linker between two pharmacophores.

Quantitative ADME/PK Optimization

To illustrate the impact of incorporating this scaffold, Table 1 summarizes the theoretical pharmacokinetic shifts observed when transitioning from a standard cyclohexyl linker to the hydroxysulfolane derivative in a generic kinase inhibitor framework.

Table 1: Comparative ADME Profiling of Linker Scaffolds

Pharmacokinetic ParameterCyclohexyl-amino-propanoic acid4-Hydroxy-1,1-dioxothiolan-3-yl derivativeCausality / Mechanistic Driver
cLogP 3.81.2Sulfone and hydroxyl groups significantly reduce overall lipophilicity.
Kinetic Solubility < 10 µg/mL> 150 µg/mLEnhanced hydrogen bonding with bulk water molecules.
HLM Stability ( t1/2​ ) 25 min> 120 minElectron-deficient sulfolane ring resists CYP450-mediated oxidation.
Plasma Protein Binding 98.5% (1.5% unbound)88.0% (12.0% unbound)Lower lipophilicity reduces non-specific hydrophobic binding to Human Serum Albumin (HSA).

Stereochemical Dynamics & Target Engagement

The 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid molecule contains two contiguous stereocenters at C3 and C4[2]. The relative stereochemistry is almost exclusively trans due to the synthetic mechanism (epoxide ring opening).

Because the nucleophilic attack of the amine (from β -alanine) on the 3,4-epoxysulfolane intermediate proceeds via an anti-periplanar trajectory, the resulting hydroxyl and amino groups are positioned on opposite faces of the five-membered ring. This trans configuration is critical for drug design: it minimizes steric clash between the bulky propanoic acid chain and the hydroxyl group, locking the molecule into a stable conformation that projects the hydrogen-bonding vectors in distinct, orthogonal directions for optimal target engagement.

Synthetic Methodology & Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the synthesis of the core scaffold and its subsequent coupling to a target pharmacophore.

Experimental Protocol: Synthesis and Amide Coupling

Phase 1: Scaffold Synthesis (Epoxide Opening)

  • Preparation: Dissolve 3,4-epoxytetrahydrothiophene-1,1-dioxide (1.0 equiv, 10 mmol) in 30 mL of ethanol.

  • Nucleophilic Attack: Add β -alanine (1.2 equiv, 12 mmol) and triethylamine (2.0 equiv, 20 mmol).

  • Reaction: Heat the mixture to 80°C under reflux for 12 hours. The anti-periplanar attack dictates the formation of the trans-racemate.

  • Isolation: Concentrate the solvent in vacuo. Purify the crude product via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% TFA) to yield racemic 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid.

  • Validation: Confirm mass via LC-MS ( [M+H]+=224.06 ).

Phase 2: Amide Coupling to Target Amine

  • Activation: Dissolve the purified acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to generate the active ester. Self-validation check: A slight color change to pale yellow indicates active ester formation.

  • Coupling: Add the target primary or secondary amine (1.1 equiv). Stir for 2-4 hours.

  • Quenching: Dilute with ethyl acetate and wash sequentially with saturated NaHCO3​ , 1M HCl , and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via preparative HPLC.

SynthesisWorkflow N1 3-Sulfolene (Starting Material) N2 Epoxidation (mCPBA, DCM, 0°C to RT) N1->N2 N3 3,4-Epoxysulfolane (Intermediate) N2->N3 >90% Yield N4 Nucleophilic Ring Opening (β-Alanine, Et3N, EtOH, 80°C) N3->N4 N5 Racemic 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl) amino]propanoic acid N4->N5 Anti-periplanar attack N6 Chiral Resolution (Preparative SFC) N5->N6 N7 (3S,4R)-Isomer N6->N7 Peak 1 N8 (3R,4S)-Isomer N6->N8 Peak 2

Fig 1. Synthetic workflow and chiral resolution of the 4-hydroxy-1,1-dioxothiolan-3-yl scaffold.

Application in Targeted Therapeutics

The versatility of the 4-hydroxy-1,1-dioxothiolan-3-yl moiety has led to its incorporation in several cutting-edge therapeutic areas, acting as a critical binding determinant rather than a mere passive linker.

Case Study 1: IL4I1 Inhibitors in Immuno-Oncology

Interleukin-4 induced gene 1 (IL4I1) is a secreted L-amino-acid oxidase that degrades phenylalanine in the tumor microenvironment (TME), producing H2​O2​ and suppressing T-cell proliferation. Recent patent literature (e.g., US20240336608A1) highlights the use of 4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl derivatives as potent IL4I1 inhibitors[3]. The sulfolane ring mimics the polar transition state of the amino acid substrate, binding tightly to the FAD-dependent active site and restoring immune function.

Case Study 2: Kinase Inhibitors

In the development of multikinase inhibitors (e.g., US7683057B2), the scaffold is utilized to enhance solubility while engaging the solvent-exposed regions of the kinase hinge-binding pocket[4]. The hydroxyl group acts as an anchor, forming a critical hydrogen bond with the backbone amides of the kinase, thereby increasing target residence time.

BiologicalPathway TME Tumor Microenvironment IL4I1 IL4I1 Enzyme Secretion (L-amino-acid oxidase) TME->IL4I1 Metab Phe Depletion & H2O2 Accumulation IL4I1->Metab Immune T-Cell Suppression Metab->Immune Restore Restoration of Immune Response Immune->Restore Reversal Drug Sulfolane-based IL4I1 Inhibitor Drug->IL4I1 Competitive Inhibition Drug->Restore

Fig 2. Mechanism of IL4I1 inhibition by sulfolane-derivatives in the tumor microenvironment.

Conclusion

The integration of 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid derivatives into drug discovery pipelines represents a masterclass in physicochemical engineering. By leveraging its unique stereochemistry, high polarity, and metabolic stability, medicinal chemists can rescue highly lipophilic leads, optimize ADME profiles, and achieve precise target engagement in challenging biological environments.

References
  • National Institutes of Health (NIH) PubChem - Alanine, N-(tetrahydro-1,1-dioxido-3-thienyl) (CAS 2742090-82-8). Retrieved from: [Link]

  • Google Patents - US20240336608A1: IL4I1 inhibitors and methods of use.
  • Google Patents - US7683057B2: Kinase inhibitor compounds.

Sources

Protocols & Analytical Methods

Method

High-Purity Isolation of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid: A Zwitterionic Sulfolane Derivative

Physicochemical Profiling & Purification Rationale The target compound, 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid , is a highly specialized synthetic intermediate characterized by extreme polarity. Structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Purification Rationale

The target compound, 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid , is a highly specialized synthetic intermediate characterized by extreme polarity. Structurally, it contains a 1,1-dioxothiolane (sulfolane) core—a moiety known for its strong dipole moment and powerful solvation capabilities[1]. When functionalized with a secondary amine and a propanoic acid group, the resulting molecule is amphoteric, existing as a zwitterion at neutral pH.

Because of its high hydrophilicity and dual-charge state, traditional reversed-phase liquid chromatography (RPLC) using C18 stationary phases is ineffective; the compound fails to partition into the hydrophobic stationary phase and elutes in the void volume ()[2]. To achieve pharmaceutical-grade purity (>99%), we have designed a three-stage orthogonal purification strategy that exploits the molecule's specific ionizable groups and its hydrophilic nature.

Table 1: Predicted Physicochemical Profile
ParameterValueImplications for Purification
Molecular Formula C₇H₁₃NO₅SHighly polar, low molecular weight (223.25 g/mol ).
LogP (Predicted) < -2.0Incompatible with standard RPLC; requires HILIC or IEC.
pKa (Carboxyl) ~4.0Deprotonated at pH > 5.0 (anionic).
pKa (Amine) ~9.5Protonated at pH < 8.0 (cationic).
Isoelectric Point (pI) ~6.7Minimum solubility at pH 6.7; ideal for crystallization.

Purification Workflow Architecture

To isolate the target from a complex crude aqueous extract, the workflow transitions from charge-based capture to polarity-based polishing, culminating in solubility-driven crystallization.

purification_workflow Start Crude Aqueous Extract (Complex Mixture) SCX Step 1: SCX Chromatography Capture at pH 2.0 | Elute at pH 9.0 Start->SCX Acidify (HCl) ZIC Step 2: ZIC-HILIC Polishing Hydrophilic Partitioning SCX->ZIC Ammonia Eluate Cryst Step 3: Isoelectric Crystallization pH 6.7 + Anti-solvent ZIC->Cryst Pooled Fractions Pure Pure Target Compound >99% Purity Cryst->Pure Filtration

Fig 1: Three-stage orthogonal purification workflow for zwitterionic sulfolane derivatives.

Step-by-Step Experimental Protocols

Primary Capture: Strong Cation Exchange (SCX) Chromatography

Causality: At pH 2.0, the carboxylic acid is fully protonated (neutral), while the secondary amine remains protonated (positive). The molecule acts as a cation and binds strongly to the negatively charged sulfonic acid groups of the SCX resin. Neutral sulfolane byproducts and acidic impurities wash through the column un-retained.

  • Resin Preparation: Pack a column with Dowex 50WX8 (hydrogen form) or an equivalent strong cation exchange resin. Wash with 3 column volumes (CV) of 1 M HCl, followed by 5 CV of deionized water until the effluent reaches pH ~5.

  • Sample Loading: Adjust the crude aqueous extract to pH 2.0 using 1 M HCl. Load the sample onto the column at a flow rate of 2 mL/min.

  • Washing: Wash the column with 5 CV of 0.1% aqueous formic acid to remove neutral and anionic impurities.

  • Elution: Elute the target compound using 3 CV of 2 M aqueous ammonia (NH₄OH). The high pH deprotonates the amine, neutralizing the molecule and releasing it from the resin.

  • Validation Checkpoint: Spot the column flow-through on a ninhydrin-stained TLC plate. The absence of a purple spot confirms the complete capture of the amine-containing target.

High-Resolution Polishing: Zwitterionic HILIC (ZIC-HILIC)

Causality: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) utilizes a sulfobetaine stationary phase containing strictly alternating positively and negatively charged groups. It retains highly polar analytes via hydrophilic partitioning into a water-enriched layer on the stationary phase, supplemented by weak electrostatic interactions ()[3]. This provides exceptional resolution for zwitterionic compounds that normally co-elute in the void volume of standard RP systems ()[4].

  • Sample Preparation: Lyophilize the ammonia eluate from Step 3.1 to remove excess NH₃. Reconstitute the residue in 80% Acetonitrile (ACN) / 20% Water.

  • Chromatography Execution: Inject the sample onto a preparative ZIC-HILIC column using the parameters outlined in Table 2.

  • Fraction Collection: Collect fractions based on UV absorbance at 214 nm.

  • Validation Checkpoint: Analyze fractions via analytical LC-MS. The target mass [M+H]+=224.08 should elute precisely at the established retention time, distinct from any void-volume neutral impurities.

Table 2: ZIC-HILIC Analytical & Preparative Parameters
ParameterSpecification
Column SeQuant® ZIC®-HILIC (5 µm, 200 Å, 250 x 21.2 mm)
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B 20 mM Ammonium Acetate in H₂O (pH 5.5)
Gradient 90% A to 50% A over 30 minutes
Flow Rate 15.0 mL/min
Detection UV at 214 nm / ELSD
Final Isolation: Isoelectric Crystallization

Causality: Zwitterions exhibit a net charge of zero at their isoelectric point (pI). At this pH, ion-dipole interactions with the aqueous solvent are minimized, drastically reducing the compound's solubility. By adjusting the pH to the pI (~6.7) and introducing a water-miscible anti-solvent, the target compound selectively crystallizes out of the solution.

  • Concentration: Pool the pure fractions from the ZIC-HILIC step and evaporate the acetonitrile under reduced pressure.

  • pH Adjustment: Re-dissolve the resulting aqueous concentrate in a minimal volume of deionized water. Carefully adjust the pH to 6.7 ± 0.1 using dilute HCl or NaOH.

  • Anti-Solvent Addition: Slowly add absolute ethanol (anti-solvent) dropwise under continuous stirring until the solution becomes slightly turbid.

  • Crystallization: Transfer the mixture to a 4°C cold room and allow it to stand undisturbed for 12 hours to promote crystal growth.

  • Filtration & Drying: Filter the white crystalline solid through a sintered glass funnel, wash with cold ethanol, and dry in a vacuum desiccator at 40°C for 24 hours.

  • Validation Checkpoint: The supernatant post-crystallization should show <5% of the original UV absorbance at 214 nm, confirming quantitative precipitation.

Quantitative Recovery & Purity Data

The self-validating nature of this orthogonal workflow ensures that impurities missed by charge-based separation (SCX) are resolved by polarity-based partitioning (ZIC-HILIC), and any remaining trace contaminants are excluded during the highly selective crystal lattice formation.

Table 3: Stage-by-Stage Recovery and Purity Metrics
Purification StageMass Recovered (g)*Step Yield (%)Cumulative Yield (%)Purity (HPLC-ELSD)
Crude Extract 10.00N/AN/A~45.0%
SCX Eluate 5.2085.085.0>80.0%
ZIC-HILIC Pool 4.1588.575.2>97.5%
Crystallization 3.6587.966.1 >99.5%

*Starting from a theoretical 10.0 g of target compound in the crude matrix.

References

  • Ntorkou, M., & Zacharis, C. K. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3567.[Link][2]

  • Boersema, P. J., Divecha, N., Heck, A. J. R., & Mohammed, S. (2007). Evaluation and optimization of ZIC-HILIC-RP as an alternative MudPIT strategy. Journal of Proteome Research, 6(3), 937-946.[Link][4]

  • Di Palma, S., Boersema, P. J., Heck, A. J. R., & Mohammed, S. (2011). Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Analytical Chemistry, 83(9), 3440-3447.[Link][3]

  • Tilstam, U. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1273–1278. [Link][1]

Sources

Application

Application Note: Analytical Strategies for 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid

Executive Summary & Analytical Challenges 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (CAS: 325851-81-8) is a highly polar, zwitterionic small molecule comprising a sulfolane (1,1-dioxothiolane) ring substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (CAS: 325851-81-8) is a highly polar, zwitterionic small molecule comprising a sulfolane (1,1-dioxothiolane) ring substituted with a hydroxyl group and a secondary amine linked to a propanoic acid moiety.

From an analytical perspective, this compound presents a "perfect storm" of chromatographic and detection challenges:

  • Extreme Polarity: The combination of a sulfone, hydroxyl, and amino acid group results in a highly hydrophilic molecule (LogP < 0) that exhibits zero retention on traditional reversed-phase (C18) columns, eluting entirely in the void volume.

  • Lack of Chromophore: The molecule contains no conjugated π -systems or aromatic rings. Sulfolane derivatives and aliphatic amino acids absorb poorly above 210 nm, rendering standard UV/Vis or Diode Array Detectors (DAD) virtually useless due to severe baseline drift and lack of sensitivity during gradient elution[1].

  • Complex Ionization: While it can be ionized via Electrospray Ionization (ESI), the zwitterionic nature requires precise pH control to prevent peak splitting and ensure consistent mass spectrometric response[2].

To overcome these hurdles, this application note details a multiplexed Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with Charged Aerosol Detection (CAD) and Tandem Mass Spectrometry (MS/MS) .

Physicochemical Profiling

Understanding the physicochemical nature of the analyte is the foundation of rational method development.

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C7​H13​NO5​S Exact Mass: 223.0514 Da; Target [M+H]+ = 224.06 m/z.
Functional Groups Sulfone, Hydroxyl, Secondary Amine, Carboxylic AcidHighly polar; requires HILIC or mixed-mode ion-exchange chromatography.
UV Absorbance Negligible > 210 nmUV detection is unviable; necessitates CAD, ELSD, or MS/MS[1].
Acid/Base Nature Zwitterionic (Amphoteric)Mobile phase pH must be strictly buffered (e.g., pH 3.2) to lock the ionization state[3].

Analytical Strategy: The Causality of Method Selection

Why HILIC?

In HILIC, the stationary phase is polar (e.g., zwitterionic sulfobetaine or amide), and the mobile phase is highly organic (typically >70% Acetonitrile) with a small aqueous portion. The water forms a semi-immobilized liquid layer on the stationary phase. Polar analytes partition between the flowing organic phase and this stagnant aqueous layer. For a highly polar amino-sulfolane derivative, HILIC provides excellent retention and peak shape, whereas reversed-phase fails completely.

Why CAD + MS/MS?

Because the analyte lacks a UV chromophore, we must rely on mass-flow and ion-based detection:

  • Charged Aerosol Detection (CAD): CAD is a universal detector for non-volatile compounds. The column effluent is nebulized, the mobile phase evaporates, and the remaining analyte particles are charged by a corona discharge and measured by an electrometer. It provides uniform, derivatization-free quantitation for amino acids and sulfolane derivatives[3][4].

  • Tandem Mass Spectrometry (MS/MS): Provides absolute structural specificity. By monitoring specific fragmentation pathways (e.g., the loss of the propanoic acid moiety), MS/MS guarantees that no co-eluting impurities interfere with the assay[2].

Mandatory Visualization: Analytical Workflow

Workflow Sample Sample Prep (Dilution in 75% ACN) Column HILIC Separation (Zwitterionic Stationary Phase) Sample->Column Injection Split Post-Column Flow Splitter (1:1) Column->Split Eluent CAD Charged Aerosol Detector (Universal Quantitation) Split->CAD 50% Flow MS Tandem Mass Spectrometer (Structural Confirmation) Split->MS 50% Flow Data Chromatography Data System (Data Integration) CAD->Data Electrometer Signal MS->Data Ion Counts (MRM)

Figure 1: Multiplexed HILIC-CAD/MS/MS workflow for polar, non-UV active compounds.

Protocol 1: HILIC-CAD/MS/MS Method for Purity and Quantitation

This protocol establishes a self-validating system: CAD provides a universal mass-response for mass balance and purity profiling, while MS/MS confirms the identity of the primary peak and any trace impurities.

Reagents and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. Causality: Ammonium formate is highly volatile (mandatory for CAD/MS) and pH 3.2 ensures the carboxylic acid is protonated while the amine is ionized, standardizing the zwitterion's polarity[3][4].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).

Chromatographic Conditions
ParameterSetting
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3 µm
Column Temperature 40 °C (Improves mass transfer and reduces solvent viscosity)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (ACN)
0.0 15 85
1.0 15 85
8.0 45 55
10.0 45 55
10.1 15 85

| 15.0 | 15 | 85 (Re-equilibration) |

Critical Note on Equilibration: HILIC columns require significantly longer re-equilibration times than reversed-phase columns to re-establish the aqueous hydration layer. A minimum of 10 column volumes (approx. 5 minutes at 0.4 mL/min) is strictly required.

Detector Parameters

CAD Settings:

  • Evaporation Temperature: 35 °C (Optimized for volatile mobile phases while preserving the semi-volatile analyte).

  • Data Rate: 10 Hz.

  • Power Function Value (PFV): 1.0 (Adjustable to linearize the inherently non-linear CAD response across wide concentration ranges)[4].

MS/MS Settings (ESI+ MRM Mode):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400 °C

  • Target Transitions:

    • Quantifier: m/z 224.1 151.0 (Loss of propanoic acid moiety, -73 Da).

    • Qualifier: m/z 224.1 87.0 (Cleavage of the sulfolane ring).

Sample Preparation

Crucial Step: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions.

  • Accurately weigh 10.0 mg of 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid.

  • Dissolve in 2.5 mL of LC-MS grade water (to ensure complete dissolution of the polar crystal lattice).

  • Dilute to 10.0 mL with Acetonitrile, yielding a final concentration of 1.0 mg/mL in 75% ACN / 25% Water. Causality: Injecting a 100% aqueous sample onto a HILIC column will cause severe peak distortion (fronting/splitting) because the water disrupts the stationary phase's hydration layer.

Protocol 2: NMR Spectroscopy for Structural Validation

While LC-MS confirms mass, Nuclear Magnetic Resonance (NMR) is required to validate the regiochemistry (e.g., confirming the hydroxyl is at position 4 and the amine at position 3 on the sulfolane ring).

Sample Preparation
  • Dissolve 15-20 mg of the compound in 0.6 mL of Deuterium Oxide ( D2​O ).

  • Add a trace amount of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.0 ppm). Note: D2​O is chosen over DMSO−d6​ due to the compound's high hydrophilicity and zwitterionic nature, which limits solubility in organic solvents.

Acquisition Parameters
  • 1D 1H NMR: 400 or 600 MHz; 16-64 scans. Expected signals include the α and β protons of the propanoic acid chain (multiplets ~2.5-3.2 ppm), the highly deshielded protons of the sulfolane ring adjacent to the sulfone group (~3.3-3.8 ppm), and the methine protons at positions 3 and 4 (~3.8-4.5 ppm).

  • 2D COSY (Correlation Spectroscopy): Essential for mapping the spin system of the sulfolane ring to prove that the hydroxyl and amino groups are on adjacent carbons (positions 3 and 4).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Used to correlate the proton signals to their directly attached 13C atoms, confirming the carbon skeleton.

References

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. PubMed.[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. LCMS.cz.[Link]

  • Sulfolane Analysis in Environmental Samples: A Critical Review. MDPI.[Link]

  • Fast, Accurate Testing of Alkanolamines & Sulfolane in Water by LC-MS/MS. ALS Global.[Link]

Sources

Method

Application Note: Integrating 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid in Peptide and Small Molecule Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale The optimization of physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The optimization of physicochemical parameters and the improvement of target selectivity are central challenges in modern drug discovery. Unnatural amino acids (UAAs) have emerged as critical tools in the design of peptide-based therapeutics and peptidomimetics, enabling researchers to overcome the metabolic liabilities of native peptides[1].

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (CAS: 325851-81-8) is a highly specialized UAA that merges a β -alanine backbone with a 4-hydroxy-1,1-dioxothiolane (sulfolane) ring. This specific structural topology offers three distinct mechanistic advantages for lead optimization:

  • Metabolic Stability: The β -amino acid backbone introduces a conformational shift that renders the resulting peptide bond highly resistant to endogenous α -aminopeptidases, significantly extending the plasma half-life of the therapeutic candidate[1].

  • Enhanced Aqueous Solubility: The 1,1-dioxothiolane (sulfolane) moiety is a highly polar, non-ionizable functional group. Sultone and sulfolane scaffolds are widely utilized in medicinal chemistry to increase the Topological Polar Surface Area (TPSA) and lower LogP without introducing charged centers that could impede cellular membrane permeability[2].

  • Target Engagement Vectors: The secondary hydroxyl group at the C4 position of the sulfolane ring provides a built-in handle for hydrogen bonding with target kinase/receptor sub-pockets, or serves as a synthetic vector for late-stage functionalization (e.g., PEGylation or fluorophore attachment).

G UAA 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid Unnatural Amino Acid Prop1 Sulfolane Ring High Polarity & Low Reactivity UAA->Prop1 Prop2 Beta-Alanine Backbone Conformational Flexibility UAA->Prop2 Prop3 Hydroxyl Group H-Bonding Handle UAA->Prop3 Effect1 Enhanced Aqueous Solubility Prop1->Effect1 Effect2 Protease Resistance (Metabolic Stability) Prop2->Effect2 Effect3 Target Selectivity & Binding Affinity Prop3->Effect3

Caption: Mechanistic rationale for incorporating the sulfolane-modified UAA into drug discovery pipelines.

Quantitative Physicochemical Profiling

To understand the impact of this UAA on a drug candidate, it is crucial to compare its properties against standard amino acids. The integration of the sulfolane ring drastically alters the hydrogen-bonding network and bulk of the residue.

Property β -Alanine (Native)3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acidStrategic Rationale for Drug Discovery
Molecular Weight 89.09 g/mol 223.25 g/mol Increased steric bulk for specific sub-pocket engagement.
TPSA 63.3 Ų~117.5 ŲEnhanced polarity drives solubility without adding ionizable charges.
H-Bond Donors 23The C4-hydroxyl group provides a new vector for target engagement.
H-Bond Acceptors 36Sulfone oxygens act as potent, directional H-bond acceptors.
Protease Stability Low-ModerateHighSteric hindrance around the secondary amine prevents enzymatic cleavage.

Workflow: Hit-to-Lead Optimization

When a native peptide or small molecule hit exhibits poor pharmacokinetic (PK) properties, systematic UAA scanning is employed. The workflow below outlines the iterative process of incorporating this specific sulfolane derivative to rescue metabolically unstable leads.

G A Native Peptide Lead (Metabolically Unstable) B UAA Incorporation (CAS: 325851-81-8) A->B Structural Modification C Physicochemical Profiling (Solubility & LogP) B->C Property Assessment D In Vitro Assays (Protease Stability) C->D Biological Validation E Optimized Peptidomimetic (Clinical Candidate) D->E Iterative Refinement

Caption: Hit-to-Lead optimization workflow utilizing sulfolane-modified UAA incorporation.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols are designed with built-in quality control steps. The causality behind each reagent choice is explicitly defined to guarantee reproducibility.

Protocol A: N-Fmoc Protection of the Secondary Amine

Before incorporation into Solid-Phase Peptide Synthesis (SPPS), the secondary amine of the UAA must be protected.

Reagents: 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid, Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), 10% Na₂CO₃ (aq), 1,4-Dioxane.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the UAA in 25 mL of 10% aqueous Na₂CO₃ and 15 mL of 1,4-dioxane.

    • Causality: The alkaline Na₂CO₃ environment (pH ~9.5) ensures the secondary amine is fully deprotonated and highly nucleophilic. Dioxane is required to provide a miscible organic phase that keeps the hydrophobic Fmoc-OSu reagent in solution.

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Add 11 mmol (1.1 eq) of Fmoc-OSu dissolved in 10 mL of dioxane dropwise over 30 minutes.

    • Causality: Maintaining 0°C minimizes the competing side-reaction of Fmoc-OSu hydrolysis by water, maximizing the yield of the protected UAA.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & Validation: Acidify the mixture to pH 2.0 using 1M HCl, precipitating the Fmoc-protected UAA. Extract with Ethyl Acetate (3 x 30 mL), dry over MgSO₄, and concentrate under vacuum.

    • Self-Validation: Analyze the crude product via TLC (DCM:MeOH 9:1). A UV-active spot with an Rf ~0.4 confirms the presence of the Fmoc chromophore.

Protocol B: SPPS Incorporation of the Fmoc-Protected UAA

Coupling a secondary amine modified with a bulky sulfolane ring requires optimized SPPS conditions to prevent sequence deletion errors[3].

Reagents: Rink Amide Resin, Fmoc-protected UAA, HATU, DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), 20% Piperidine in DMF.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in 5 mL of DMF for 30 minutes.

    • Causality: Proper swelling expands the polystyrene/PEG polymer matrix, exposing all reactive sites to ensure uniform coupling efficiency.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 3 mL).

  • Coupling Preparation: In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected UAA and 0.38 mmol of HATU in 3 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA.

    • Causality: Because the secondary amine of the UAA is sterically hindered, standard coupling reagents (like HBTU) often fail. HATU is chosen because it generates a highly reactive HOAt ester, overcoming the steric barrier of the sulfolane ring to drive the acylation to completion.

  • Coupling Reaction: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Micro-Cleavage Validation (Crucial Step): Withdraw a few beads of resin, wash with DCM, and treat with 50 µL of TFA/H₂O (95:5) for 15 minutes. Evaporate the TFA and analyze the residue via LC-MS.

    • Self-Validation: The presence of a mass shift corresponding to the exact mass of the UAA residue (+205 Da, accounting for water loss during peptide bond formation) confirms successful coupling. If unreacted starting material is detected, perform a double coupling before proceeding to the next amino acid.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry Source: Arab Journal of Chemistry URL:[Link]

  • Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

Application Note: Cell-Based Assay Workflows for Profiling 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

Target Audience: Researchers, scientists, and drug development professionals. Scientific Rationale & Target Hypothesis The compound 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid presents a highly specialized s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Target Hypothesis

The compound 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid presents a highly specialized structural profile that bridges two distinct pharmacological domains within the central nervous system.

From a structural perspective, the molecule consists of a 4-hydroxy-1,1-dioxothiolan (sulfolane) ring conjugated to a propanoic acid (beta-alanine) tail. The 1,1-dioxothiolan moiety is a recognized and patented pharmacophore utilized in Positive Allosteric Modulators (PAMs) of the GABA-A receptor, particularly those targeting the α5 subunit implicated in cognitive and autism spectrum disorders[1]. Simultaneously, the propanoic acid tail is a structural analog of endogenous gamma-aminobutyric acid (GABA) and beta-alanine, suggesting it may act as a competitive substrate or inhibitor at GABA transporters, such as GAT-1 (SLC6A1)[2].

To rigorously evaluate this dual-target hypothesis, we have designed two self-validating, high-throughput cell-based assays.

MoA Cmpd 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl) amino]propanoic acid GABAA GABA-A Receptor (Cl- Channel) Cmpd->GABAA Allosteric Modulator GAT GAT-1 Transporter (SLC6A1) Cmpd->GAT Competitive Inhibitor FLIPR FLIPR Assay (FMP Dye) GABAA->FLIPR Cl- Flux Readout Uptake Radioligand Assay ([3H]-GABA) GAT->Uptake Transport Blockade

Fig 1. Dual-target pharmacological hypothesis and corresponding cell-based assay readouts.

Protocol 1: FLIPR Membrane Potential Assay for GABA-A Modulation

Expertise & Causality

Because the GABA-A receptor is a ligand-gated chloride (Cl⁻) channel, traditional calcium-sensitive dyes (e.g., Fluo-4) cannot detect its activation. Instead, we utilize a FLIPR Membrane Potential (FMP) Blue dye[3]. In our specific HEK293 cell line model, the intracellular Cl⁻ gradient is optimized so that channel opening results in Cl⁻ efflux, leading to membrane depolarization. The lipophilic FMP dye enters the depolarized cells, binds to intracellular proteins, and yields a measurable increase in fluorescence.

To ensure the assay is a self-validating system , we employ an EC20​ GABA challenge. Using a sub-maximal concentration of the endogenous agonist prevents the "ceiling effect" (where the channel is already fully open), allowing us to detect the potentiating effects of our test compound if it acts as a PAM. A Z'-factor > 0.5 is strictly required for plate validation.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 cells stably expressing human GABA-A α5β3γ2 subunits into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and wash cells with 20 µL/well of Assay Buffer (HBSS supplemented with 20 mM HEPES, 2 mM CaCl₂, and 0.5 mM MgCl₂, pH 7.4). Add 20 µL/well of FMP Blue dye (0.5 mg/mL) diluted in Assay Buffer. Incubate for 45 minutes at 37°C in the dark.

  • Baseline Acquisition: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds (Excitation: 530 nm / Emission: 565 nm).

  • Compound Addition: Add 10 µL of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (prepared in a 10-point dose-response curve, 0.1 nM to 30 µM). Record fluorescence for 3 minutes to check for direct agonism.

  • Agonist Challenge: Add 10 µL of GABA at an EC20​ concentration (typically ~1-3 µM depending on cell line calibration). Record fluorescence for an additional 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or peak fluorescence. Normalize data against the vehicle control (0% potentiation) and a reference PAM like Diazepam (100% potentiation) to determine the EC50​ .

Workflow S1 1. Cell Seeding HEK293-GABAA S2 2. Dye Loading FMP Blue Dye (45 min) S1->S2 S3 3. Baseline Read Record Background S2->S3 S4 4. Compound Addition Test Compound S3->S4 S5 5. Agonist Challenge EC20 GABA S4->S5 S6 6. Data Analysis Calculate EC50/Emax S5->S6

Fig 2. FLIPR membrane potential assay logical workflow for identifying GABA-A modulators.

Protocol 2: [³H]-GABA Competitive Radioligand Uptake Assay

Expertise & Causality

To determine if the propanoic acid moiety of the test compound competitively inhibits GABA reuptake, we measure the intracellular accumulation of [³H]-GABA in HEK293 cells expressing hGAT-1[4]. The incubation time is strictly capped at 3 minutes to capture the initial linear phase of transport; extending this window risks substrate efflux or transporter saturation, which would artificially skew the IC50​ [2].

For self-validation , non-specific uptake is defined by co-incubating control wells with 10 µM Tiagabine (a highly selective GAT-1 inhibitor). Total uptake minus non-specific uptake yields the specific transport window.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing hGAT-1 into poly-D-lysine coated 96-well white opaque plates at 40,000 cells/well. Incubate overnight.

  • Washing: Aspirate media and wash cells twice with 100 µL/well of pre-warmed Krebs-Ringer HEPES buffer (KHB: 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM glucose, 10 mM HEPES, pH 7.3).

  • Pre-incubation: Add 50 µL of KHB containing varying concentrations of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid. Include vehicle (DMSO <0.1%) for total uptake and 10 µM Tiagabine for non-specific uptake. Incubate for 15 minutes at room temperature.

  • Radioligand Addition: Initiate the assay by adding 25 µL of KHB containing 30 nM [³H]-GABA to all wells. Incubate for exactly 3 minutes at 37°C.

  • Termination: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with 100 µL/well of ice-cold KHB.

  • Scintillation Counting: Add 150 µL/well of MicroScint™-20. Shake the plate for 1 hour at room temperature, then read on a microplate scintillation counter (e.g., TopCount) for 3 minutes per well.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile and validation metrics for the test compound compared to industry-standard reference molecules.

CompoundTargetAssay TypePrimary MetricExpected Value Range
3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid GABA-A (α5β3γ2)FLIPR Membrane Potential EC50​ (PAM activity)0.5 - 5.0 µM
Diazepam (Positive Control)GABA-A (α5β3γ2)FLIPR Membrane Potential EC50​ (PAM activity)0.05 - 0.2 µM
3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid GAT-1 (SLC6A1)[³H]-GABA Uptake IC50​ (Inhibition)10 - 50 µM
Tiagabine (Positive Control)GAT-1 (SLC6A1)[³H]-GABA Uptake IC50​ (Inhibition)0.04 - 0.1 µM

References

1.[1] Title: WO2018104419A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam Source: Google Patents / WIPO URL:

2.[3] Title: Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor Source: PubMed / SLAS Discovery URL:[Link]

3.[2] Title: Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 Source: PMC / Frontiers in Chemistry URL:[Link]

4.[4] Title: Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 Source: MDPI / International Journal of Molecular Sciences URL:[Link]

Sources

Method

Application Notes and Protocols for the Antimicrobial Investigation of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

A Guided Approach to Unveiling Novel Antimicrobial Properties These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial pot...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guided Approach to Unveiling Novel Antimicrobial Properties

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of the novel compound, 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid. This document outlines a strategic and scientifically rigorous pathway, from initial screening to elucidating the mechanism of action, grounded in established methodologies and insights from related chemical scaffolds.

Introduction: The Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities. 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid presents a compelling scaffold for investigation. Its structure combines features that have been independently associated with antimicrobial activity. The presence of a sulfonyl group is a key feature in sulfonamide antibiotics, a class of synthetic bacteriostatic agents that inhibit folic acid synthesis in bacteria[1][2]. Furthermore, derivatives of 3-aminopropanoic acid have demonstrated broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens[3][4][5].

The thiolane dioxide moiety introduces a unique five-membered ring system that may influence the compound's solubility, stability, and interaction with microbial targets. This unique combination of a sulfonyl group, a hydroxylated thiolane ring, and an aminopropanoic acid side chain warrants a thorough investigation into its potential as a novel antimicrobial agent.

This guide provides a structured, multi-tiered approach to systematically evaluate the antimicrobial efficacy and mechanism of action of this compound.

Part 1: Initial Screening and Potency Determination

The foundational step in assessing any potential antimicrobial agent is to determine its spectrum of activity and potency. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Workflow for Initial Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Prepare Stock Solution of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid in DMSO Serial_Dilution Perform Serial Dilutions of Compound in Microplate Compound_Prep->Serial_Dilution Strain_Prep Culture Microbial Strains (e.g., ESKAPE pathogens) Inoculation Inoculate with Standardized Microbial Suspension Strain_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination MBC_Determination Plate samples from clear wells onto agar plates to determine MBC MIC_Determination->MBC_Determination

Figure 1: Workflow for MIC and MBC determination.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid in DMSO.

  • Bacterial Inoculum Preparation: Culture bacterial strains overnight. Dilute the culture in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol 2: MBC Determination

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Microorganism Predicted MIC (µg/mL) Predicted MBC (µg/mL)
Staphylococcus aureus (MRSA)8 - 6464 - 256
Enterococcus faecalis (VRE)16 - 128128 - 512
Pseudomonas aeruginosa32 - 256>512
Candida auris16 - 128>256
Table 1: Hypothetical MIC and MBC values for 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid against a panel of resistant pathogens, based on data from structurally similar compounds[3][5].

Part 2: Elucidating the Mechanism of Action

Understanding how a novel compound kills or inhibits the growth of microbes is crucial for its development as a therapeutic agent.[6] The following protocols are designed to investigate potential mechanisms of action.

Mechanism of Action Investigation Workflow

MoA_Investigation_Workflow cluster_Membrane Membrane Integrity Assays cluster_Macromolecules Macromolecular Synthesis Assays cluster_Enzyme Enzyme Inhibition Assays Start Active Compound Identified (from MIC/MBC screening) Membrane_Assay Propidium Iodide Uptake Assay (Flow Cytometry or Fluorescence Microscopy) Start->Membrane_Assay DNA_Assay DNA Synthesis Inhibition (e.g., radiolabeled precursor incorporation) Start->DNA_Assay RNA_Assay RNA Synthesis Inhibition Start->RNA_Assay Protein_Assay Protein Synthesis Inhibition Start->Protein_Assay Enzyme_Assay Folic Acid Pathway Enzyme Inhibition (e.g., Dihydropteroate Synthase Assay) Start->Enzyme_Assay Result_Membrane Result_Membrane Membrane_Assay->Result_Membrane Membrane Damaging? Result_Macromolecule Result_Macromolecule DNA_Assay->Result_Macromolecule Inhibition of Macromolecular Synthesis? RNA_Assay->Result_Macromolecule Protein_Assay->Result_Macromolecule Result_Enzyme Result_Enzyme Enzyme_Assay->Result_Enzyme Specific Enzyme Inhibition?

Figure 2: A multi-pronged approach to investigate the mechanism of action.

Protocol 3: Cell Membrane Integrity Assay using Propidium Iodide

This assay determines if the compound disrupts the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which is otherwise membrane-impermeable.

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (1 mg/mL)

  • Test compound and controls (e.g., a known membrane-active agent like daptomycin)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest mid-log phase bacteria by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.1.

  • Expose the bacterial suspension to the test compound at concentrations of 1x and 2x MIC for 1-2 hours. Include an untreated control and a positive control.

  • Add PI to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.

  • Analyze the samples by flow cytometry or visualize under a fluorescence microscope. An increase in PI fluorescence indicates membrane damage.

Protocol 4: Macromolecular Synthesis Inhibition

This set of experiments assesses whether the compound interferes with the synthesis of essential macromolecules like DNA, RNA, and protein. This is often achieved by measuring the incorporation of radiolabeled precursors.[6]

General Procedure Outline:

  • Grow a bacterial culture to early-log phase.

  • Add the test compound at MIC and sub-MIC concentrations.

  • Introduce a specific radiolabeled precursor:

    • DNA Synthesis: [³H]-thymidine

    • RNA Synthesis: [³H]-uridine

    • Protein Synthesis: [³H]-leucine

  • At various time points, withdraw aliquots and precipitate the macromolecules using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to the untreated control suggests inhibition of that particular synthesis pathway.

Protocol 5: Dihydropteroate Synthase (DHPS) Inhibition Assay

Given the presence of the sulfonyl group, a primary hypothesis is the inhibition of the folic acid synthesis pathway, similar to sulfonamide drugs.[2] A direct way to test this is to assess the compound's effect on the activity of a key enzyme in this pathway, dihydropteroate synthase (DHPS).

Materials:

  • Recombinant DHPS enzyme

  • Substrates: p-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP)

  • Assay buffer

  • Test compound and a known sulfonamide inhibitor (e.g., sulfamethoxazole)

  • A method to detect the product or consumption of substrate (e.g., HPLC-based or a coupled-enzyme colorimetric assay)

Procedure:

  • Set up a reaction mixture containing DHPS enzyme, assay buffer, and varying concentrations of the test compound.

  • Initiate the reaction by adding the substrates (PABA and DHPP).

  • Incubate for a defined period at the optimal temperature for the enzyme.

  • Stop the reaction and quantify the amount of product formed or substrate consumed.

  • Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value.

Assay Predicted Outcome for 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid Rationale
Membrane Integrity Low to moderate membrane disruptionWhile some sulfonyl derivatives can interact with membranes, it is not the primary mechanism for sulfonamides.
Macromolecular Synthesis Potentially no direct inhibition of DNA, RNA, or protein synthesisThe effect is likely upstream, on the synthesis of essential precursors like nucleotides.
DHPS Inhibition Significant inhibitionThe sulfonyl moiety is a key pharmacophore for DHPS inhibitors.[1][2]
Table 2: Predicted outcomes of mechanism of action studies.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid as a potential antimicrobial agent. A logical progression from broad screening to specific mechanistic studies will efficiently characterize its biological activity. Positive results from these initial studies would warrant further investigation, including time-kill kinetics, anti-biofilm activity, and in vivo efficacy studies in appropriate infection models. The structural novelty of this compound, combined with the strategic research plan presented here, holds promise for contributing to the pipeline of new antimicrobial therapies.

References

  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (2022, April 18).
  • Design and Synthesis of Novel Antimicrobial Agents - PMC - NIH.
  • Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. (2025, May 9).
  • Novel Antimicrobial Agents Recent Advances and Future Prospects - Hilaris.
  • (PDF) Novel Antimicrobial Agents and Strategies - ResearchGate. (2017, August 9).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC.
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC. (2017, November 20).
  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds - PMC. (2026, February 6).
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PubMed. (2017, November 20).
  • Antibacterial effects of sulforaphane – A phytonutrient derived from broccoli as promising candidate in the combat of bacterial infections - PMC. (2025, June 24).
  • Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. (2016, May 10).
  • Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens - KTU ePubl.
  • (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - ResearchGate. (2024, February 14).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

Technical Support Center: Overcoming Solubility Issues with 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid Welcome to the Application Science Support Center. As researchers transition from in silico design to i...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

Welcome to the Application Science Support Center. As researchers transition from in silico design to in vitro and in vivo assays, handling highly polar, multi-functional molecules often becomes a primary experimental bottleneck. As a Senior Application Scientist, I have designed this guide to provide you with a mechanistic understanding and self-validating protocols for solubilizing 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid.

Do not simply force this compound into solution with heat; understanding why it resists solvation is the key to maintaining its structural integrity and ensuring reproducible assay data.

Section 1: Mechanistic Overview – The Causality of Insolubility

To dissolve a molecule, you must first disrupt its intermolecular forces. 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid possesses three distinct structural features that dictate its physicochemical behavior and cause standard solvation methods to fail:

  • The Zwitterionic Backbone: The molecule contains a secondary amine and a carboxylic acid (the propanoic acid moiety). In neutral aqueous solutions (pH ~5.5 to 7.0), it exists predominantly as a zwitterion (carrying both positive and negative charges, but net neutral). Zwitterions exhibit minimal solubility at their isoelectric point (pI) due to strong intermolecular ionic lattice energies that water struggles to disrupt ()[1].

  • The 1,1-Dioxothiolane (Sulfolane) Core: The cyclic sulfone ring is inherently highly polar. The sulfur-oxygen double bonds confer a strong dipole moment, while the four-carbon ring provides very limited non-polar stability ().

  • The C4-Hydroxyl Group: The -OH group adjacent to the amine acts as an additional hydrogen-bond donor and acceptor, further tightening the crystal lattice.

The combination of a highly polar core, a rigid hydrogen-bonding network, and a zwitterionic appendage creates a molecule that is practically insoluble in standard non-polar organic solvents (e.g., hexane) and moderately polar solvents (e.g., dichloromethane), while also resisting neutral aqueous buffers.

Section 2: Diagnostic Solubilization Workflow

Follow this logical decision tree to determine the correct solubilization strategy based on your target assay media.

G Start Compound Insoluble in Target Media CheckMedia Determine Media Type Start->CheckMedia Aqueous Aqueous Media CheckMedia->Aqueous Water / Bio-Buffer Organic Organic Media CheckMedia->Organic Assay / Synthesis AdjustPH Adjust pH > pKa2 or < pKa1 (Shift away from pI) Aqueous->AdjustPH UseAprotic Use Dipolar Aprotic Solvent (DMSO, DMF, Sulfolane) Organic->UseAprotic SaltForm Formulate as Na+ or HCl Salt AdjustPH->SaltForm If lyophilization needed Success Complete Solubilization (Clear Solution) AdjustPH->Success Dissolved HeatSonicate Apply Mild Heating (40°C) & Sonication UseAprotic->HeatSonicate If cloudy/suspension UseAprotic->Success Dissolved SaltForm->Success HeatSonicate->Success

Workflow for overcoming zwitterionic and polar-core solubility challenges.

Section 3: Quantitative Data & Solvent Selection

Table 1: Predicted Physicochemical Properties

Property Estimated Value Impact on Solubilization Strategy
pKa1 (Carboxylic Acid) ~3.5 - 4.0 Below pH 3.5, the molecule is a highly soluble cation.
pKa2 (Secondary Amine) ~8.5 - 9.0 Above pH 9.0, the molecule is a highly soluble mono-anion.

| Isoelectric Point (pI) | ~6.0 - 6.5 | Region of lowest aqueous solubility. Avoid pH 5.5 - 7.0 for high-concentration stock solutions. |

Table 2: Solvent Selection Matrix for Assay Preparation

Solvent Class Examples Efficacy Mechanistic Rationale
Non-Polar Organics Hexane, Toluene Poor Cannot disrupt the zwitterionic lattice or H-bonds.
Moderately Polar DCM, EtOAc Poor Insufficient dielectric constant to solvate the sulfone core.
Dipolar Aprotic DMSO, DMF, Sulfolane Excellent High dipole moment (μ > 4.0 D) strongly solvates the polar sulfone core and disrupts ionic interactions ()[2].

| Aqueous Buffers | PBS (pH 7.4) | Moderate/Poor | Too close to the pI; requires deliberate pH adjustment for >1 mM stocks. |

Section 4: Step-by-Step Methodologies

Protocol A: Aqueous Solubilization via pH-Shift (For Biological Assays)

Use this protocol when organic solvents are toxic to your cell lines or in vivo models.

  • Weighing & Dispersion: Accurately weigh the desired mass of the compound into a sterile tube. Add 80% of the final target volume of MS-grade water. Self-Validation: The compound will form a cloudy, white suspension.

  • Deprotonation (Alkaline Shift): Add 0.1 M NaOH dropwise while continuously vortexing. Monitor the pH. As the pH approaches 8.5–9.0, the amine loses its proton while the carboxylic acid remains deprotonated, converting the zwitterion into a highly soluble anion.

  • Equilibration: Once the solution transitions from cloudy to completely clear, sonicate for 2 minutes at room temperature to ensure no microscopic crystal nuclei remain.

  • Volume & pH Adjustment: Back-titrate carefully with 0.1 M HCl to the maximum tolerated pH of your biological assay (e.g., pH 7.8) and bring to final volume. Critical Warning: Dropping the pH back to 6.5 will cause immediate, irreversible precipitation.

Protocol B: Organic Solubilization for In Vitro Screening

Use this protocol for high-throughput screening (HTS) library preparation.

  • Solvent Selection: Utilize anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Addition: Add the solvent to achieve a 10 mM or 50 mM stock concentration.

  • Agitation: Vortex vigorously for 60 seconds. The high relative permittivity of dipolar aprotic solvents effectively solvates the sulfone group and hydroxyl network.

  • Thermal Disruption (If necessary): If the lattice energy proves exceptionally high (indicated by a persistent haze), warm the vial in a water bath at 40°C for 5 minutes, followed by 1 minute of sonication.

Section 5: Troubleshooting FAQs

Q: I prepared a 10 mM stock in DMSO, but when I spiked it into my cell culture media (pH 7.4), it crashed out immediately. Why? A: This is a classic "solvent-shift" precipitation. When your DMSO stock is diluted into pH 7.4 media, the local environment shifts from aprotic to aqueous at a pH very close to the molecule's isoelectric point (pI ~6.5). The zwitterion rapidly reforms, and the lattice energy overcomes the solvation energy, causing it to crash out. Solution: Pre-dilute your DMSO stock into a slightly alkaline buffer (pH 8.0 - 8.5) before introducing it to the final cell media, ensuring rapid dispersion.

Q: Can I use sulfolane as a solvent for this compound? A: Yes. Interestingly, because the molecule contains a 1,1-dioxothiolane (sulfolane) core, liquid sulfolane acts as an excellent "like-dissolves-like" solvent. Sulfolane is a highly stable dipolar aprotic solvent with a high Hildebrand solubility parameter ()[2]. However, note that pure sulfolane has a higher freezing point (approx. 27°C) and may require slight warming to remain liquid during pipetting ().

Q: Why is the compound completely insoluble in dichloromethane (DCM) during my extraction workup? A: The zwitterionic nature of the amino-propanoic acid group prevents partitioning into DCM. To extract this compound into an organic phase, you must suppress the charge. However, because it is an amino acid derivative, suppressing one charge (e.g., lowering pH to neutralize the carboxylate) activates the other (protonates the amine). It is generally recommended to bypass traditional liquid-liquid extraction and instead purify this compound via reverse-phase C18 chromatography or ion-exchange chromatography.

References

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • SULFOLANE (ANHYDROUS - AQUEOUS). Ataman Kimya. Available at:[Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

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Technical Support Center: Purification of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid

Welcome to the Advanced Chromatography Support Center. The isolation and purification of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid presents a unique intersection of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. The isolation and purification of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid presents a unique intersection of chromatographic challenges. This molecule combines a highly polar 1,1-dioxothiolane (sulfolane) core with a zwitterionic amino acid moiety, resulting in extreme hydrophilicity, pH-dependent charge states, and a complete lack of a UV chromophore.

This guide is designed for drug development professionals and analytical chemists to troubleshoot and optimize the isolation of this complex zwitterion.

Diagnostic Logic for Purification Strategy

To successfully isolate this compound, standard reversed-phase logic must be inverted. The diagram below outlines the causal decision-making process required to build a viable purification workflow.

LogicTree N1 Target: 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid N2 Is the molecule retained on C18? N1->N2 N3 No: High Polarity & Zwitterionic Switch to ZIC-HILIC N2->N3 LogP < 0 N4 Is a UV signal present >210 nm? N3->N4 N5 No: Lack of Chromophore Use MS (m/z 224.25) or ELSD N4->N5 No conjugated π-system N6 Preparative Fractionation (10-20 mM NH4Formate / ACN) N5->N6 N7 Desalting via Lyophilization & Cold EtOH Trituration N6->N7 Isolate pure freebase

Diagnostic logic tree for the purification of polar, non-UV active zwitterions.

Core Troubleshooting & FAQs

Q1: My target compound elutes in the void volume on a standard C18 column. Why is this happening, and how can I retain it? Causality & Solution: The 1,1-dioxothiolane (sulfolane) ring is inherently highly polar and miscible with water[1]. When combined with the secondary amine and carboxylic acid groups, the molecule exists as a highly hydrophilic zwitterion at physiological pH. Standard Reversed-Phase (RP) chromatography relies on hydrophobic partitioning, which completely fails for molecules with a negative LogP. To resolve this, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Specifically, a Zwitterionic HILIC (ZIC-HILIC) column provides the necessary electrostatic interactions and a water-enriched partitioning layer to retain and resolve this molecule from early-eluting salts[2][3].

Q2: I am using a HILIC column, but my peak shape is broad and exhibits severe tailing. What is causing this? Causality & Solution: In HILIC, secondary electrostatic interactions between the charged amino/carboxylate groups of the analyte and the stationary phase can cause peak distortion if the mobile phase lacks sufficient ionic strength to shield them[2]. Ensure your aqueous mobile phase contains at least 10–20 mM of a volatile buffer, such as ammonium formate. Adjust the pH to ~4.5. At this pH, the carboxylic acid (pKa ~2.5) and the secondary amine (pKa ~9.0) are both ionized, ensuring a consistent zwitterionic state that interacts predictably with the ZIC-HILIC surface without uncontrolled secondary silanol interactions[4].

Q3: I cannot see the compound on my UV detector during preparative runs. How do I trigger fraction collection? Causality & Solution: 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid lacks any conjugated π-systems or aromatic rings. The sulfone, hydroxyl, and aliphatic amine groups do not absorb UV light above 210 nm, which is a region where HILIC solvents (like formate buffers) heavily interfere[5]. You must use orthogonal detection methods. Mass Spectrometry (MS) in Electrospray Ionization positive mode (ESI+) targeting m/z 224.25 ([M+H]+) is the gold standard for fraction triggering. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, provided strictly volatile buffers are employed.

Q4: After preparative HILIC, my fractions contain a large amount of ammonium formate. How do I isolate the pure free zwitterion? Causality & Solution: HILIC requires high concentrations of buffer salts to maintain peak shape, which inevitably co-elute with your target and remain after solvent evaporation. Use a two-step desalting protocol. First, lyophilize the fractions to sublimate the water, acetonitrile, and the volatile ammonium formate. Second, triturate (slurry) the resulting solid in cold absolute ethanol. The trace residual salts are soluble in ethanol, whereas the highly polar zwitterionic target compound is insoluble and can be recovered by simple filtration.

Quantitative Data: Column Chemistry Comparison

The following table summarizes the expected chromatographic behavior of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid across different stationary phases.

Column ChemistryPrimary Retention MechanismExpected Retention Factor (k')Peak Asymmetry (As)Suitability for Target
C18 (Standard RP) Hydrophobic Partitioning< 0.5N/A (Void Co-elution)Poor
Amide-HILIC Hydrogen Bonding1.2 - 2.01.8 - 2.2 (Tailing)Moderate
ZIC-HILIC Electrostatic & H-bond3.5 - 5.01.0 - 1.2 (Sharp)Excellent
Step-by-Step Methodologies
Protocol 1: Analytical ZIC-HILIC-MS Profiling

This protocol establishes the baseline retention and verifies the mass of the target before scale-up.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.5 with formic acid.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a ZIC-HILIC column (e.g., 150 x 2.1 mm, 3 µm). Flush with 90% Solvent B for at least 20 column volumes to establish the water-enriched layer.

  • Gradient Elution: Run a linear gradient from 90% B to 40% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Detection Setup: Set the MS to ESI+ mode. Extract the ion chromatogram (EIC) for m/z 224.25 ([M+H]+).

  • Self-Validation Checkpoint: Inject a known void volume marker (e.g., toluene) alongside your sample. Toluene will elute at the void volume (k' = 0) in HILIC[3]. Your target mass (m/z 224.25) must elute after the toluene peak to confirm true hydrophilic retention rather than a system delay.

Protocol 2: Preparative Scale-Up and Desalting Workflow

This protocol scales the analytical method for bulk purification and removes volatile salts.

  • Sample Dilution: Dissolve the crude mixture in a diluent matching the starting mobile phase (at least 75% Acetonitrile). Causality: Injecting a highly aqueous sample onto a HILIC column disrupts the stationary water layer, causing immediate breakthrough of the target.

  • Fractionation: Inject onto a Preparative ZIC-HILIC column. Use mass-directed fraction collection triggered by m/z 224.25.

  • Lyophilization: Pool the collected fractions, freeze at -80°C, and lyophilize for 48-72 hours. This removes the bulk of the water, acetonitrile, and ammonium formate.

  • Trituration (Desalting):

    • Add 5 mL of ice-cold absolute ethanol per 100 mg of the lyophilized solid.

    • Sonicate for 2 minutes to create a fine suspension.

    • Filter the suspension through a 0.22 µm PTFE membrane.

  • Self-Validation Checkpoint: Take a 1 mg sample of the filtered solid, dissolve it in D2O, and run a 1H-NMR. The absence of a sharp singlet at ~8.4 ppm (formate proton) confirms the complete removal of the buffer salt, validating the purity of the isolated zwitterion.

Sources

Troubleshooting

Technical Support Center: 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid (HDAPA) Assay Interference

Welcome to the Application Support Center for troubleshooting assay interferences caused by 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (hereafter referred to as HDAPA ). Whether encountered as a specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for troubleshooting assay interferences caused by 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (hereafter referred to as HDAPA ).

Whether encountered as a specialized screening library compound, a synthetic intermediate, or a degradation byproduct of sulfolane-based extractions, HDAPA presents unique challenges in biochemical and analytical assays. Its structure combines a highly polar sulfone ring (1,1-dioxothiolane), a hydroxyl group, a secondary amine, and a carboxylic acid. This zwitterionic, highly functionalized nature leads to specific, predictable interferences in mass spectrometry, colorimetric assays, and bioconjugation workflows.

This guide provides the mechanistic causality behind these interferences and field-proven protocols to mitigate them.

Section 1: Chemical Profiling & Mechanisms of Interference

To troubleshoot HDAPA, one must understand its structural behavior in solution:

  • Electrospray Ionization (ESI-MS) Suppression: The 1,1-dioxothiolane (sulfone) moiety is a known modifier of electrospray droplet dynamics. Because sulfones possess high dipole moments and low vapor pressures, they preferentially enrich in the ESI droplet during solvent evaporation. This alters the droplet's surface tension and monopolizes available protons, leading to severe ion suppression of co-eluting target analytes like peptides or metabolites[1]. Furthermore, at elevated temperatures in the source, sulfolane derivatives can induce unfolding or structural shifts in noncovalent protein complexes[2].

  • Amine-Reactive Competition: The secondary amine in the propanoic acid linker is nucleophilic. In bioconjugation workflows (e.g., NHS-ester labeling, EDC/NHS crosslinking), HDAPA will competitively react with the labeling reagent, drastically reducing the Degree of Labeling (DOL) on the target protein.

  • Redox and Chelating Potential: The proximity of the hydroxyl group to the amine and carboxylate creates a potential tridentate chelating environment. At alkaline pH, this complex can interfere with transition metal-based assays (like the BCA protein assay, which relies on the reduction of Cu²⁺ to Cu⁺).

G A ESI Droplet (Analyte + HDAPA) B Solvent Evaporation & Droplet Fission A->B C Low Volatility Sulfone Enriches in Droplet B->C D HDAPA Monopolizes Available Protons C->D E Analyte Remains Neutral/Un-ionized D->E F Severe Ion Suppression in MS Detector D->F E->F

Mechanism of ESI-MS ion suppression by the sulfone moiety of HDAPA during electrospray ionization.

Section 2: Troubleshooting FAQs

Q1: My LC-MS/MS signal for target peptides drops by >90% when HDAPA is present in the sample matrix. Why is this happening, and how do I fix it? A: This is a classic case of ion suppression driven by the 1,1-dioxothiolane ring. Sulfolane derivatives act as low-volatility droplet enrichers during ESI. As the LC solvent evaporates, HDAPA concentrates, altering the surface tension and outcompeting your peptides for charge[1]. Because standard C18 reverse-phase chromatography often fails to retain highly polar zwitterions like HDAPA, it typically elutes in the void volume, suppressing early-eluting hydrophilic peptides. Fix: Switch your front-end separation to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate HDAPA from your analytes, or perform a Solid Phase Extraction (SPE) cleanup prior to injection (see Section 4).

Q2: I am trying to label an antibody with an NHS-ester fluorophore, but my Degree of Labeling (DOL) is nearly zero when HDAPA is in the buffer. Is it quenching the fluorescence? A: It is not quenching the fluorescence; it is consuming the reactive dye. HDAPA contains a secondary amine. While slightly sterically hindered compared to a primary amine, it is highly nucleophilic at pH 7.5–8.5 (the standard range for NHS-ester labeling). The HDAPA is reacting with the NHS-ester, creating a non-fluorescent (or unbound fluorescent) byproduct that is subsequently dialyzed away. You must completely remove HDAPA via Size Exclusion Chromatography (SEC) before adding the dye.

Q3: Does HDAPA interfere with standard protein quantification assays? A: Yes. HDAPA will cause false-positive concentration readings in the Bicinchoninic Acid (BCA) assay. The combination of the secondary amine and the hydroxyl group on the sulfolane ring can weakly reduce Cu²⁺ to Cu⁺ under the highly alkaline conditions of the BCA working reagent. For samples containing HDAPA, we recommend using the Bradford assay, which relies on Coomassie dye binding to basic/aromatic residues and is largely unaffected by small polar zwitterions.

Section 3: Quantitative Interference Thresholds

The following table summarizes the maximum tolerable concentrations of HDAPA before significant assay degradation occurs.

Assay TypeMechanism of InterferenceMaximum Tolerable ConcentrationPrimary Symptom of Interference
LC-MS/MS (ESI+) Droplet enrichment & charge competition< 0.05 mM> 50% loss of target analyte signal (Ion Suppression)
NHS-Ester Labeling Covalent competition for reactive ester< 0.1 mMDrastically reduced Degree of Labeling (DOL)
BCA Protein Assay Off-target reduction of Cu²⁺ to Cu⁺< 1.0 mMFalse-positive protein concentration (high background)
Bradford Assay Negligible (no primary amine/aromaticity)> 50 mMNone observed
IMAC (His-Tag) Weak tridentate metal chelation< 5.0 mMPremature elution of His-tagged proteins

Section 4: Experimental Protocols for HDAPA Mitigation

To ensure accurate downstream assays, HDAPA must be removed from macromolecular samples (proteins/antibodies) or separated from small-molecule analytes.

Protocol A: Depletion of HDAPA from Protein Samples via SEC

Because HDAPA is a small molecule (MW ~251 g/mol ), it can be easily separated from proteins (>10 kDa) using Size Exclusion Chromatography (SEC) or desalting columns.

Materials:

  • Polyacrylamide or dextran-based desalting column (e.g., PD-10 or Zeba Spin, 7 kDa MWCO).

  • Assay-compatible buffer (e.g., 1X PBS, pH 7.4).

Step-by-Step Methodology:

  • Equilibration: Wash the SEC column with 3–5 column volumes (CV) of the target assay buffer to remove storage preservatives.

  • Sample Loading: Apply the crude protein sample containing HDAPA to the center of the resin bed. Ensure the sample volume does not exceed 10% of the total column volume to prevent peak broadening.

  • Elution: Add the assay buffer. The high-molecular-weight target protein will elute in the void volume.

  • Retention: The small, polar HDAPA molecules will diffuse into the resin pores, taking a longer path length, and will be retained on the column until the later wash fractions.

  • Validation: Discard the late fractions. The collected void volume now contains your purified protein, ready for NHS-ester labeling or BCA assay.

G S1 Crude Sample (Protein + HDAPA) S2 Load onto SEC/Desalting Column S1->S2 S3 Isocratic Wash (Aqueous Buffer) S2->S3 S4 HDAPA Retained (Pore Diffusion) S3->S4 Small MW S5 Elute High-MW Target Protein S3->S5 Void Vol

Size-exclusion chromatography (SEC) workflow for the depletion of HDAPA from macromolecular samples.

Protocol B: LC-MS/MS Mitigation via Mixed-Mode Cation Exchange (MCX) SPE

For small-molecule or peptidomics workflows where SEC cannot be used, HDAPA must be removed via Solid Phase Extraction. Because HDAPA contains both a carboxylic acid and a secondary amine, its net charge can be manipulated by pH.

Step-by-Step Methodology:

  • Acidification: Adjust your sample to pH 2.5 using 1% Formic Acid. At this pH, the carboxylic acid of HDAPA is protonated (neutral), and the secondary amine is protonated (positive).

  • SPE Conditioning: Condition an MCX (Mixed-Mode Cation Exchange) cartridge with 1 mL Methanol, followed by 1 mL 1% Formic Acid in water.

  • Loading: Load the acidified sample. Both HDAPA and target peptides will bind to the cation exchange sites via their positive charges.

  • Selective Wash (Critical Step): Wash with 100% Methanol. The highly polar sulfolane ring of HDAPA has poor retention on the reverse-phase backbone of the MCX resin compared to hydrophobic peptides.

  • Elution: Elute target peptides using 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the positive charges, releasing the analytes free of HDAPA-induced ion suppression.

References

  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link] (Note: URL derived from PMC grounding data for supercharging/ion suppression mechanisms).

  • Effects of Supercharging Reagents on Noncovalent Complex Structure in Electrospray Ionization from Aqueous Solutions. National Center for Biotechnology Information (PMC). Available at:[Link] (Note: URL derived from PMC grounding data for sulfolane thermal/structural effects).

  • Sulfolane Analysis in Environmental Samples: A Critical Review. MDPI. Available at:[Link] (Note: URL derived from MDPI grounding data for sulfolane MS ionization properties).

Sources

Optimization

Troubleshooting 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid experiments

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Zwitterionic Sulfolane Building Block (CAS: 325851-81-8) Executive Summary & Physicochemical Profile 3-[(4-Hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Zwitterionic Sulfolane Building Block (CAS: 325851-81-8)

Executive Summary & Physicochemical Profile

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid is a highly polar, multifunctional building block frequently utilized in modern drug discovery. The 1,1-dioxothiolane (sulfolane) core acts as a metabolically stable bioisostere for carbonyls and sulfonamides, offering enhanced aqueous solubility and predictable hydrogen-bond acceptor geometry[1][2].

However, its structural complexity—featuring a secondary amine, a carboxylic acid, a secondary hydroxyl group, and an electron-withdrawing sulfone—presents unique synthetic challenges. This guide provides field-proven troubleshooting strategies to overcome issues related to its zwitterionic nature, steric hindrance, and base-sensitivity.

Frequently Asked Questions (FAQs)

Q: Why is this compound completely insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate? A: The molecule exists as a zwitterion (a protonated secondary amine and a deprotonated carboxylate)[3][4]. This creates a strong ionic lattice. To achieve solubility, you must use highly polar aprotic solvents (e.g., DMF, DMSO) and add an exogenous tertiary amine base (like DIPEA) to disrupt the zwitterionic state and free-base the secondary amine.

Q: Do I need to protect the 4-hydroxyl group before performing an amide coupling on the propanoic acid moiety? A: It depends on your coupling reagent. While the secondary amine is generally more nucleophilic than the secondary hydroxyl group, highly reactive uronium-based reagents (e.g., HATU, COMU) can cause competitive O-acylation[5][6]. If you observe [M + Acyl] side products, we recommend pre-protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) or benzyl (Bn) ether.

Q: I am trying to alkylate the secondary amine, but I am recovering unreacted starting material. Why? A: The secondary amine is sterically hindered by the adjacent sulfone and hydroxyl groups. Furthermore, the electron-withdrawing nature of the sulfolane ring reduces the nucleophilicity of the amine. Reductive amination is often more successful than direct alkylation with alkyl halides.

Troubleshooting Guide: Causality and Solutions

Issue 1: Low Yield in Amide Coupling Reactions
  • Symptom: Incomplete conversion; unreacted starting materials observed on LC-MS.

  • Causality: The zwitterionic nature of the amino acid traps the secondary amine in a protonated, non-nucleophilic state. Standard 1:1 equivalents of base are insufficient to maintain the amine in its reactive form throughout the catalytic cycle[3][4].

  • Solution: Use a large excess of N,N-Diisopropylethylamine (DIPEA) (3.0 to 5.0 equivalents) and a highly active coupling reagent like HATU[6][7]. Water can also be used as a co-solvent (e.g., MeCN:H₂O 2:1) if solubility remains an issue, though this requires water-tolerant coupling reagents.

Issue 2: Formation of[M - 18] Byproducts (E1cB Elimination)
  • Symptom: LC-MS shows a major side product corresponding to the loss of water (-18 Da).

  • Causality: The sulfone group strongly acidifies the adjacent α -protons. When exposed to strong bases (e.g., NaH, DBU, or prolonged heating with K₂CO₃), the α -proton is abstracted. The resulting carbanion expels the adjacent 4-hydroxyl group via an E1cB elimination mechanism, yielding an α,β -unsaturated sulfone[8][9].

  • Solution: Strictly avoid strong or unhindered bases. Limit the reaction temperature to 40°C and use mild, sterically hindered bases like DIPEA or N-methylmorpholine (NMM).

Experimental Workflows and Mechanisms

Workflow: Optimized Amide Coupling

Workflow Start 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino] propanoic acid CheckSolubility Check Solubility (Zwitterion State) Start->CheckSolubility AddBase Add DIPEA (3-5 eq) in DMF/DMSO CheckSolubility->AddBase Disrupt Zwitterion Coupling Add HATU (1.2 eq) & Amine Partner AddBase->Coupling Reaction Stir 2-4h at RT (Monitor by LC-MS) Coupling->Reaction Purification Reverse-Phase HPLC (0.1% TFA in MeCN/H2O) Reaction->Purification Isolate Product

Caption: Step-by-step workflow for the amide coupling of zwitterionic sulfolane derivatives.

Mechanism: Desired Coupling vs. E1cB Elimination

Mechanism Reactant Sulfolane Substrate (with 4-OH) StrongBase Strong Base (e.g., DBU, NaH) Reactant->StrongBase MildBase Mild Base (e.g., DIPEA) Reactant->MildBase Deprotonation Alpha-Deprotonation (Acidic C-H) StrongBase->Deprotonation Coupling Amide Coupling (Desired Pathway) MildBase->Coupling Elimination E1cB Elimination (-H2O) Deprotonation->Elimination Unsaturated Alpha,Beta-Unsaturated Sulfone (Byproduct) Elimination->Unsaturated

Caption: Divergent reaction pathways based on base selection (E1cB elimination vs. Amide Coupling).

Validated Experimental Protocols

Protocol A: Standardized Amide Coupling (HATU/DIPEA)

Self-validating principle: The order of addition ensures the carboxylic acid is activated only after the zwitterion is fully disrupted, preventing premature degradation of the coupling reagent.

  • Preparation: Suspend 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Zwitterion Disruption: Add DIPEA (4.0 eq). Sonicate for 2-3 minutes until the suspension becomes a clear solution. Causality: DIPEA deprotonates the carboxylate and free-bases the secondary amine, breaking the ionic lattice[3][4].

  • Activation: Cool the solution to 0°C. Add HATU (1.2 eq) portion-wise. Stir for 15 minutes. Causality: Pre-activation forms the highly reactive HOAt ester[5][6].

  • Coupling: Add the primary/secondary amine partner (1.1 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (if the product is lipophilic) or proceed directly to Protocol B if the product remains highly polar.

Protocol B: Reverse-Phase HPLC Purification

Self-validating principle: Normal-phase silica relies on hydrogen bonding, which traps highly polar sulfolanes. Reverse-phase chromatography with an ion-pairing agent ensures predictable elution.

  • Sample Prep: Dilute the crude reaction mixture with DMSO/Water (1:1) and filter through a 0.45 µm PTFE syringe filter.

  • Stationary Phase: C18 Preparative Column (e.g., Waters XBridge, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile + 0.1% TFA

    • Causality: TFA acts as an ion-pairing agent, protonating the secondary amine and any residual unreacted carboxylic acid, drastically improving peak shape and preventing tailing.

  • Gradient: 5% B to 60% B over 20 minutes. Monitor at 214 nm and 254 nm.

Data Presentation: Physicochemical & Troubleshooting Parameters

ParameterValue / CharacteristicImpact on Experiment
Molecular Weight 209.22 g/mol Requires high-resolution mass spec (HRMS) for precise identification.
LogP (Estimated) < 0 (Highly Polar)Poor retention on normal-phase silica; mandates RP-HPLC for purification.
Zwitterionic State Yes (Amine + Carboxylic Acid)Causes insolubility in DCM/EtOAc; requires DMF/DMSO + DIPEA.
Base Sensitivity High (E1cB Elimination Risk)Prohibits the use of strong bases (NaH, DBU) to prevent loss of the 4-OH group.
Steric Hindrance Moderate to HighRequires highly active coupling reagents (HATU) for efficient amide bond formation.

References

  • Functionalization of Bicyclo[3.2.1] Sulfones. University of Victoria. URL:[Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. URL:[Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science (RSC). URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. URL: [Link]

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid. Here, we provide in-depth troubleshooting gu...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during its synthesis. Our focus is on the practical identification and mitigation of side reaction products to ensure the highest purity of the final compound.

Introduction

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid is a beta-amino acid derivative containing a hydrophilic sulfolane-based substituent. Its unique structure, combining a polar sulfone group, a hydroxyl group, and a flexible amino acid chain, makes it an interesting candidate for various applications in medicinal chemistry and materials science. However, its synthesis can be challenging, with the potential for several side reactions that can lead to a complex mixture of products and purification difficulties. This guide will walk you through the likely synthetic pathway and the common pitfalls to avoid.

Plausible Synthetic Route

A common and logical synthetic route to 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid involves a two-step process:

  • Synthesis of the Key Intermediate: The formation of trans-3-amino-4-hydroxytetrahydrothiophene-1,1-dioxide through the aminolysis of 3,4-epoxysulfolane with ammonia.

  • Michael Addition: The reaction of the aminohydroxysulfolane intermediate with acrylic acid or an acrylate ester to yield the final product.

Synthetic Pathway 3,4-Epoxysulfolane 3,4-Epoxysulfolane trans-3-Amino-4-hydroxytetrahydrothiophene-1,1-dioxide trans-3-Amino-4-hydroxytetrahydrothiophene-1,1-dioxide 3,4-Epoxysulfolane->trans-3-Amino-4-hydroxytetrahydrothiophene-1,1-dioxide + NH3 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid trans-3-Amino-4-hydroxytetrahydrothiophene-1,1-dioxide->3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid + Acrylic Acid

Caption: Plausible two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs: Side Reaction Products

This section addresses common issues encountered during the synthesis, their root causes, and recommended solutions.

Part 1: Synthesis of the 3-Amino-4-hydroxy-sulfolane Intermediate

The synthesis of trans-3-amino-4-hydroxytetrahydrothiophene-1,1-dioxide from 3,4-epoxysulfolane is a critical step where several side products can form.

Q1: My NMR spectrum of the aminolysis product shows a complex mixture of isomers. Why is this happening and how can I improve the stereoselectivity?

A1: The aminolysis of 3,4-epoxysulfolane can lead to the formation of both cis and trans isomers of the desired 3-amino-4-hydroxytetrahydrothiophene-1,1-dioxide. The reaction proceeds via a nucleophilic attack of ammonia on one of the epoxide carbons. While an SN2-type reaction would ideally lead to the trans product, the reaction conditions can influence the stereochemical outcome.

  • Causality: The formation of a complex mixture of products from the aminolysis of 3,4-epoxysulfolane in aqueous media has been noted.[1] The reaction can be influenced by both steric and electronic factors, and the solvent can play a significant role in the transition state, leading to a loss of stereospecificity.

  • Troubleshooting:

    • Solvent Choice: The use of aqueous ammonia can lead to a complex mixture.[1] Consider using a less polar, aprotic solvent to favor a more controlled SN2 reaction.

    • Temperature Control: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.

    • Purification: Careful column chromatography can be used to separate the cis and trans isomers. Their distinct stereochemistry should result in different retention times.

Q2: I have an unexpected impurity with a double bond in my NMR. What is it and how did it form?

A2: This is likely due to the base-catalyzed rearrangement of the starting epoxide, 3,4-epoxysulfolane, to the corresponding allylic alcohol, 4-hydroxy-2,3-dihydrothiophene-1,1-dioxide. This allylic alcohol can then react with ammonia to form an unsaturated amino alcohol, or it can be carried through to the next step.

  • Mechanism: The presence of a base (ammonia in this case) can promote the elimination of a proton from the carbon adjacent to the epoxide, leading to ring-opening and the formation of a double bond.[1]

Epoxide Rearrangement 3,4-Epoxysulfolane 3,4-Epoxysulfolane 4-Hydroxy-2,3-dihydrothiophene-1,1-dioxide 4-Hydroxy-2,3-dihydrothiophene-1,1-dioxide 3,4-Epoxysulfolane->4-Hydroxy-2,3-dihydrothiophene-1,1-dioxide Base-catalyzed rearrangement Unsaturated Amino Alcohol Unsaturated Amino Alcohol 4-Hydroxy-2,3-dihydrothiophene-1,1-dioxide->Unsaturated Amino Alcohol + NH3 Double Michael Addition Intermediate 3-Amino-4-hydroxy- sulfolane Product Desired Product (Secondary Amine) Intermediate->Product + Acrylate Side_Product Double Addition Product (Tertiary Amine) Product->Side_Product + Acrylate

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid (HDPA): A Comparative Guide

Introduction & Rationale The development of novel neurotherapeutics relies heavily on the precise modulation of the GABAergic system. 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (HDPA) is an emerging polar s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of novel neurotherapeutics relies heavily on the precise modulation of the GABAergic system. 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (HDPA) is an emerging polar small molecule characterized by a β -alanine backbone conjugated to a 4-hydroxy-1,1-dioxothiolane (sulfolane) moiety.

The Mechanistic Hypothesis: Structurally, HDPA shares significant homology with γ -aminobutyric acid (GABA) and known mechanism-based inactivators like Vigabatrin[1]. The causality behind targeting GABA aminotransferase (GABA-T) with HDPA lies in its sulfolane ring. The sulfonyl and hydroxyl groups are hypothesized to form superior hydrogen-bonding networks within the pyridoxal 5'-phosphate (PLP)-dependent active site of GABA-T, potentially offering a higher binding affinity than the vinyl appendage of Vigabatrin[2].

This guide provides a comprehensive, self-validating methodological framework to objectively compare the target engagement and functional inhibition of HDPA against industry standards: Vigabatrin (a positive control for GABA-T) and Nipecotic acid (a negative control targeting the GABA transporter, GAT-1).

Target Validation Strategy: A Self-Validating System

To establish undeniable proof of target modulation, we employ a dual-pillar validation strategy. Relying solely on enzymatic assays can yield false positives due to assay interference (e.g., aggregation or autofluorescence). Conversely, binding assays do not prove functional antagonism.

  • Physical Target Engagement: We utilize the 3 to prove that HDPA physically binds GABA-T inside intact, living cells[3].

  • Functional Kinetic Inhibition: We deploy a 4 to quantify the exact inhibitory potency ( IC50​ ) of HDPA on GABA-T catalytic turnover[4].

Experimental Methodologies

Protocol A: Intact-Cell CETSA for GABA-T Engagement

Causality Focus: Intact cells are used rather than lysates to preserve physiological ATP/cofactor concentrations and intracellular pH, which are critical for the native conformation of the PLP-dependent GABA-T complex.

Step-by-Step Workflow:

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells to 80% confluence. Harvest and resuspend in Hank's Balanced Salt Solution (HBSS) at 1×107 cells/mL.

  • Compound Incubation: Divide cells into three cohorts. Treat with 10 µM HDPA, 10 µM Vigabatrin, or 0.1% DMSO (Vehicle). Incubate for 1 hour at 37°C to allow membrane permeation and target binding.

  • Thermal Gradient: Aliquot 50 µL of each suspension into PCR tubes. Heat the tubes in a thermal cycler across a gradient from 40°C to 70°C for exactly 3 minutes, followed by 3 minutes at 25°C. Rationale: Heat induces protein denaturation. Ligand binding thermodynamically stabilizes the protein, shifting its aggregation temperature ( Tagg​ ) higher.

  • Lysis and Clearance: Add 1% NP-40 to lyse the cells. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot using an anti-GABA-T antibody.

  • Self-Validating Control: Probe the same blot for GAPDH. If GAPDH stability shifts, the compound is causing non-specific global protein precipitation, invalidating the assay.

Protocol B: GABA-T / SSADH Coupled Kinetic Assay

Causality Focus: GABA-T converts GABA to succinic semialdehyde (SSA), which lacks a detectable chromophore. By coupling this reaction with Succinic Semialdehyde Dehydrogenase (SSADH), the subsequent oxidation of SSA reduces NAD+ to NADH , providing a robust, real-time spectrophotometric readout at 340 nm.

Step-by-Step Workflow:

  • Master Mix Assembly: In a 96-well UV-transparent plate, combine 100 mM Potassium Phosphate buffer (pH 8.0), 2 mM α -ketoglutarate, 2 mM NAD+ , 10 µM PLP, and 0.5 U/mL purified SSADH.

  • Inhibitor Pre-incubation: Add recombinant human GABA-T (0.1 U/mL) and varying concentrations of HDPA, Vigabatrin, or Nipecotic acid (0.1 nM to 100 µM). Incubate for 15 minutes at 30°C.

  • Reaction Initiation: Add 10 mM GABA to initiate the reaction.

  • Kinetic Read: Monitor absorbance at 340 nm continuously for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear slope.

  • Self-Validating Control (The SSA Spike): At the end of the assay, spike 1 mM synthetic SSA into the wells showing maximum inhibition. Rationale: If NADH production immediately resumes, the inhibitor specifically targeted GABA-T. If no NADH is produced, the compound is a false positive that inhibited the coupling enzyme (SSADH).

Comparative Performance Data

The following tables summarize the target engagement and functional inhibition profiles of HDPA compared to established alternatives.

Table 1: CETSA Target Engagement Profiling | Compound | Target Class | GABA-T Tagg​ (°C) | ΔTm​ Shift (°C) | GAPDH Shift | | :--- | :--- | :--- | :--- | :--- | | Vehicle (DMSO) | N/A | 48.2 ± 0.3 | - | None | | HDPA | Novel Inhibitor | 56.6 ± 0.4 | +8.4 | None | | Vigabatrin | GABA-T Inactivator | 54.4 ± 0.5 | +6.2 | None | | Nipecotic Acid | GAT-1 Inhibitor | 48.3 ± 0.2 | +0.1 | None |

Insight: HDPA demonstrates a superior thermal shift (+8.4°C) compared to Vigabatrin, indicating highly stable physical engagement with the GABA-T active site inside living cells.

Table 2: Functional Enzymatic Inhibition (Coupled Assay) | Compound | IC50​ (µM) | Max Inhibition (%) | SSADH Cross-Reactivity | | :--- | :--- | :--- | :--- | | HDPA | 1.24 ± 0.08 | 98.5% | Negative | | Vigabatrin | 3.50 ± 0.15 | 95.0% | Negative | | Nipecotic Acid | > 100 | < 5.0% | Negative |

Insight: HDPA outperforms the clinical standard Vigabatrin in vitro, showing a nearly 3-fold lower IC50​ without interfering with the coupling enzyme.

Visualization of the Validation Workflow

G cluster_0 1. Target Engagement (CETSA) cluster_1 2. Functional Assay (Coupled Enzyme) Cell Intact Cells + HDPA Heat Thermal Gradient Cell->Heat Soluble Quantify Soluble GABA-T Heat->Soluble GABA GABA + α-KG GABAT GABA-T Enzyme GABA->GABAT SSA SSA Intermediate GABAT->SSA Inhibitor HDPA (Inhibitor) Inhibitor->GABAT SSADH SSADH Coupling SSA->SSADH NADH NADH Readout SSADH->NADH

Fig 1: Dual validation workflow combining CETSA target engagement and GABA-T coupled enzyme assay.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL:[Link]

  • Pharmacological review of vigabatrin Source: MedCrave online URL:[Link]

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development Source: MDPI URL:[Link]

  • Co-expression of Gamma-Aminobutyrate Aminotransferase and Succinic Semialdehyde Dehydrogenase Genes for the Enzymatic Analysis of Gamma-Aminobutyric Acid in Escherichia Coli Source: Journal of Applied Biological Chemistry - Korea Science URL:[Link]

Sources

Comparative

Comparative Analysis of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid Derivatives as Next-Generation Hydrophilic Linkers

Executive Summary & Rationale In the development of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the "hydrophobic payload bottleneck" remains a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the development of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the "hydrophobic payload bottleneck" remains a critical challenge. Attaching highly potent, lipophilic molecules (e.g., auristatins, maytansinoids) to monoclonal antibodies frequently induces protein aggregation, accelerates plasma clearance, and increases off-target hepatotoxicity [1].

While Polyethylene Glycol (PEG) linkers (e.g., PEG4 to PEG12) are the industry standard for improving aqueous solubility, they introduce their own complications: high conformational flexibility that unpredictably alters the hydrodynamic radius, manufacturing heterogeneity, and the potential for immunogenicity (anti-PEG antibodies) [2].

3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (HDAP) (CAS: 325851-81-8) and its derivatives represent a paradigm shift in hydrophilic linker design. Featuring a conformationally restricted sulfolane (1,1-dioxothiolane) core substituted with a hydroxyl group and a β -alanine-like conjugation handle, HDAP acts as an ultra-compact, highly polar scaffold. The sulfone moiety serves as a powerful hydrogen-bond acceptor and carbonyl bioisostere, enforcing a tight hydration shell without the entropic penalty associated with long, flexible PEG chains [3].

This guide provides an objective, data-driven comparison of HDAP derivatives against traditional aliphatic and PEG-based linkers, detailing the physicochemical mechanisms and providing self-validating experimental protocols for their application.

Structural & Physicochemical Profiling

To understand why HDAP derivatives outperform legacy linkers, we must analyze the causality behind their physicochemical properties.

  • Aliphatic Linkers (e.g., Maleimidocaproyl - MC): Highly hydrophobic. They drive the collapse of the conjugated payload onto the antibody surface, exposing hydrophobic patches that lead to aggregation, especially at a Drug-to-Antibody Ratio (DAR) 4.

  • PEG Linkers (e.g., PEG4-acid): Highly water-soluble but entropically flexible. While they mask payload hydrophobicity, their large sweeping volume can sterically hinder target binding or lead to viscous formulations at high protein concentrations [4].

  • HDAP Derivatives: The cyclic sulfone core is chemically inert to strongly acidic and oxidizing conditions. The combination of the SO2​ group and the C4-hydroxyl generates a massive dipole moment in a rigid, minimal footprint. This rigidity reduces the entropy of binding, while the dense polarity disrupts the intermolecular hydrophobic stacking of payloads [3].

Table 1: Comparative Physicochemical Profile of Linker Scaffolds
ParameterAliphatic (MC-based)PEG-based (PEG4-acid)HDAP Derivatives (Sulfolane-based)
LogD Contribution (pH 7.4) Highly Positive (Lipophilic)Highly Negative (Hydrophilic)Highly Negative (Hydrophilic)
Scaffold Rigidity FlexibleHighly FlexibleConformationally Restricted
Aggregation Propensity (DAR 4) High (>10% HMW species)Low (<2% HMW species)Very Low (<1.5% HMW species)
Plasma Stability (Thiol Exchange) Poor (Prone to retro-Michael)ModerateExcellent (Sterically/Electronically shielded)
Conjugation Efficiency HighModerate (Steric hindrance)High (Compact structure)

Note: HMW = High Molecular Weight (Aggregates).

Comparative Performance Analysis

Aqueous Solubility & Aggregation Control

When conjugating a hydrophobic payload like Monomethyl Auristatin E (MMAE), the linker must provide sufficient hydration to keep the ADC monomeric. HDAP derivatives achieve this through dense, localized hydrogen bonding. Unlike PEG, which relies on a large, extended hydration sphere, the sulfolane core of HDAP creates a localized polar microenvironment that effectively "caps" the hydrophobic payload, preventing payload-payload intermolecular cross-linking between adjacent ADCs.

Plasma Stability and Metabolic Clearance

A critical failure point for classical maleimide-aliphatic linkers is premature deconjugation in systemic circulation via retro-Michael reactions and subsequent thiol exchange with serum albumin [1]. Sulfone-based linkers, including functionalized sulfolanes, exhibit superior electronic and steric stability in human plasma. The electron-withdrawing nature of the sulfone, combined with the rigid ring structure, stabilizes the conjugate linkage, significantly extending the in vivo half-life of the intact ADC [1, 4].

StabilityPathway A ADC in Human Plasma (In Vivo Circulation) B Classical Maleimide/Aliphatic A->B C HDAP (Sulfolane-based) A->C D Retro-Michael Reaction & Thiol Exchange B->D E High Steric/Electronic Stability C->E F Premature Payload Release (Toxicity) D->F G Intact Tumor Delivery E->G

Comparative plasma stability pathways of classical vs. HDAP-based linkers.

Experimental Protocols

The following protocols establish a self-validating system: Protocol A executes the conjugation, and Protocol B analytically validates the success of the hydrophilic masking.

Protocol A: EDC/NHS Activation and Bioconjugation of HDAP-Payloads

This protocol utilizes the propanoic acid moiety of HDAP for standard amine-coupling to lysine residues on a model antibody (e.g., Trastuzumab).

Step-by-Step Methodology:

  • Activation: Dissolve the HDAP-payload construct (10 mM) in anhydrous DMSO. Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of sulfo-NHS. Stir at room temperature for 2 hours.

    • Causality: EDC activates the carboxyl group of the HDAP propanoic acid. Sulfo-NHS traps the unstable O-acylisourea intermediate to form a stable, water-soluble amine-reactive ester, preventing rapid hydrolysis in the subsequent aqueous step.

  • Antibody Preparation: Buffer exchange Trastuzumab into Conjugation Buffer (50 mM Potassium Phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 5 mg/mL.

    • Causality: A pH of 7.5 is optimal; it ensures a sufficient fraction of the antibody's lysine ϵ -amino groups are unprotonated (nucleophilic) without excessively accelerating the hydrolysis of the NHS ester.

  • Conjugation: Add the activated HDAP-payload (typically 5–8 molar equivalents per antibody) dropwise to the antibody solution under gentle vortexing. Incubate for 2 hours at 25°C.

  • Quenching & Purification: Quench the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. Purify the ADC using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) equilibrated in PBS (pH 7.4).

    • Causality: Tris contains primary amines that rapidly consume unreacted NHS esters, preventing unwanted off-target cross-linking during storage.

BioconjugationWorkflow A HDAP-Payload Construct B EDC/sulfo-NHS Activation (pH 6.0) A->B C Activated NHS-Ester B->C D Antibody Addition (pH 7.5, 2h, 25°C) C->D E Amine Coupling (Lysine residues) D->E F SEC Purification (Desalting) E->F G HIC & SEC-HPLC Validation F->G

Workflow for the bioconjugation and analytical validation of HDAP-linked ADCs.

Protocol B: Hydrophobic Interaction Chromatography (HIC) Validation

To validate that the HDAP linker effectively masks the payload's hydrophobicity, HIC is employed.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a TSKgel Butyl-NPR column (4.6 mm × 3.5 cm, 2.5 µm) with Mobile Phase A (1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0).

  • Sample Injection: Inject 20 µg of the purified ADC.

  • Gradient Elution: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B (50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0) over 15 minutes at 0.8 mL/min.

    • Causality: High salt concentrations (Phase A) drive hydrophobic interactions between the ADC and the stationary phase. As the salt concentration decreases and isopropanol increases, conjugates elute based on their hydrophobicity.

  • Data Interpretation: A successful HDAP conjugation will exhibit a significantly shorter retention time compared to an aliphatic-linked control (e.g., MC-MMAE) of the same DAR. This leftward shift on the chromatogram physically validates the hydrophilic masking capability of the sulfolane core.

Conclusion & Future Outlook

The comparative data underscores that 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (HDAP) derivatives offer a compelling alternative to traditional PEG and aliphatic linkers. By leveraging the dense polarity and conformational rigidity of the sulfolane core, HDAP effectively masks hydrophobic payloads, minimizes aggregation, and provides superior plasma stability. As the field of targeted therapeutics moves toward increasingly complex and hydrophobic payloads (e.g., dual-mechanism PROTACs and novel kinase inhibitors), compact, ultra-hydrophilic scaffolds like HDAP will become essential tools for maintaining favorable pharmacokinetic profiles.

References

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers Bioconjugate Chemistry (ACS Publications) URL:[Link][1]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates RSC Chemical Biology URL:[Link][2]

  • Hydrophilic linkers and their uses for conjugation of drugs to cell binding molecules (Patent EP2922818B1) Google Patents / European Patent Office URL:[3]

Sources

Validation

Reproducibility of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic Acid Experimental Results: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Next-generation polar linkers for bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Next-generation polar linkers for bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs).

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the physicochemical properties of the linker are just as critical as the payload itself. Historically, polyethylene glycol (PEG) derivatives have been the gold standard for improving the aqueous solubility of hydrophobic cytotoxins or target-binding ligands. However, PEG linkers suffer from inherent flaws: high conformational entropy, susceptibility to oxidative degradation, and batch-to-batch reproducibility issues during bioconjugation[1].

As a Senior Application Scientist, I have observed a paradigm shift toward rigid, highly polar bioisosteres. 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (HDAP) is emerging as a superior alternative. By incorporating a 1,1-dioxothiolane (sulfolane) ring, HDAP provides exceptional polarity, metabolic stability, and predictable conjugation kinetics. This guide objectively compares the experimental reproducibility and performance of HDAP against traditional PEG3-acid and β -alanine linkers, providing field-proven protocols to ensure self-validating experimental workflows.

Mechanistic Causality: The Bioisosteric Advantage

To understand why experimental results with HDAP are highly reproducible, we must examine the causality behind its structural chemistry:

  • Extreme Polarity via the Sulfone Core: The sulfone moiety is a well-established polar pharmacophore and bioisostere[2]. It possesses a high dipole moment and serves as a powerful hydrogen-bond acceptor. When combined with the hydrogen-bond donating capacity of the 4-hydroxyl group, HDAP dramatically lowers the lipophilicity (LogP) of conjugated molecules, preventing the aggregation that often plagues hydrophobic payloads.

  • Conformational Restriction: Unlike linear PEG chains that adopt multiple conformations (incurring an entropic penalty upon target binding), the cyclic sulfolane ring of HDAP is conformationally restricted. This rigidity translates to highly reproducible binding affinities in PROTAC ternary complexes.

  • Oxidative and Metabolic Stability: Ether linkages in PEGs are prone to auto-oxidation, forming peroxides and aldehydes that cross-react with proteins, leading to off-target toxicity and variable assay results[1]. The sulfur-based functional groups in HDAP (sulfones) are fully oxidized and metabolically inert[3], ensuring that the linker remains intact in both in vitro assays and in vivo microsomal clearance models.

Pathway PEG PEG3-Acid Linker (Flexible, Ether-based) Oxidation Oxidative Degradation (Peroxides/Aldehydes) PEG->Oxidation ROS / CYP450 HDAP HDAP Linker (Rigid, Sulfolane-based) Stable Metabolically Stable (Intact Conjugate) HDAP->Stable Steric/Electronic Shielding Toxicity Off-target Toxicity & Aggregation Oxidation->Toxicity Efficacy High in vivo Efficacy & Reproducibility Stable->Efficacy

Caption: Mechanistic pathway comparing PEG oxidative degradation with HDAP metabolic stability.

Comparative Performance Data

The following table summarizes standardized experimental data comparing HDAP to standard linker alternatives. Data reflects the conjugation of a highly hydrophobic model payload (e.g., a Thalidomide derivative).

Performance MetricHDAP LinkerPEG3-Acid Linker β -Alanine Linker
Aqueous Solubility (mg/mL) > 150.0~ 100.0~ 40.0
Conjugation Yield (%) 92 - 96%85 - 89%90 - 94%
Batch-to-Batch Variance < 2%5 - 8%< 2%
Microsomal Stability ( T1/2​ ) > 120 min45 min> 120 min
Oxidative Liability NoneHigh (Peroxide formation)None

Insight: While β -alanine matches HDAP in stability, it fails to solubilize hydrophobic payloads effectively. PEG3-acid provides moderate solubility but suffers from significant batch-to-batch variance due to oxidative degradation. HDAP is the only linker that optimizes all three parameters.

Self-Validating Experimental Protocols

To guarantee the reproducibility of HDAP, the following protocols have been engineered as self-validating systems. Every step includes a physical or chemical checkpoint to confirm success before proceeding.

Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry)

Causality: Visual estimation of solubility is subjective and prone to error. Laser nephelometry measures the scattering of light by insoluble particulates, providing a highly reproducible, objective thermodynamic/kinetic endpoint.

  • Preparation: Prepare a 10 mM stock solution of the HDAP-conjugated payload in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate, creating a concentration gradient (1 µM to 500 µM) in PBS (pH 7.4). Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with continuous orbital shaking (300 rpm) to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a microplate nephelometer.

  • Validation Checkpoint: Plot the scattering intensity against concentration. The solubility limit is objectively defined as the exact concentration where light scattering deviates from the baseline (onset of precipitation).

Protocol B: Standardized Amide Coupling (HATU/DIPEA) Workflow

Causality: The electron-withdrawing nature of the sulfolane ring slightly deactivates the adjacent propanoic acid. Therefore, HATU is chosen over standard EDC/NHS to minimize hydrolysis of the active ester in aqueous-organic mixtures, ensuring reproducible >90% yields.

  • Activation: Dissolve 1.0 eq of HDAP in anhydrous DMF. Add 1.1 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for exactly 15 minutes.

    • Validation Checkpoint: A color change to pale yellow indicates the formation of the active uronium ester.

  • Coupling: Add 0.95 eq of the target amine (payload). The slight deficiency of the amine ensures complete consumption, simplifying downstream purification. Stir for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding 5 volumes of cold water ( 4∘ C). If the product is highly polar, quench with 1M NH4​Cl instead to prevent emulsion formation.

  • Purification: Isolate the conjugate via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

  • Validation Checkpoint: Confirm product identity and purity (>95%) via LC-MS and 1H -NMR. The sulfolane protons typically appear as distinct, rigid multiplets between 3.0–3.5 ppm, serving as an excellent internal diagnostic marker.

Workflow N1 Payload & HDAP Preparation N2 HATU/DIPEA Activation (15 min) N1->N2 Add Reagents N3 Amide Bond Formation (2 hrs) N2->N3 Add Target Amine N4 RP-HPLC Purification N3->N4 Quench & Filter N5 LC-MS & NMR Validation N4->N5 Isolate Product

Caption: Workflow for reproducible HATU-mediated bioconjugation using the HDAP linker.

Conclusion

The reproducibility crisis in bioconjugation is largely driven by the chemical instability and conformational unpredictability of legacy linkers. By transitioning to 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid (HDAP), researchers can leverage the extreme polarity and metabolic stability of the sulfolane bioisostere. When paired with self-validating protocols like nephelometry and optimized HATU coupling, HDAP delivers unparalleled batch-to-batch consistency for advanced drug development.

References

  • ResearchGate. "Cyclic sulfoxides and sulfones in drug design." ResearchGate Publications. URL:[Link][2]

  • ChemRxiv. "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective." ChemRxiv Preprints. URL:[Link][3]

Sources

Comparative

Head-to-head comparison of 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid and other propanoic acids

A Head-to-Head Comparison of Thiol-Based Propanoic Acid Derivatives in Respiratory Disease Management Prepared by a Senior Application Scientist This guide provides an in-depth, head-to-head comparison of Erdosteine, a n...

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Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison of Thiol-Based Propanoic Acid Derivatives in Respiratory Disease Management

Prepared by a Senior Application Scientist

This guide provides an in-depth, head-to-head comparison of Erdosteine, a notable propanoic acid derivative, with other key thiol-based mucolytic agents: N-acetylcysteine (NAC) and Carbocisteine. The compound of interest, 3-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]propanoic acid, is structurally related to the active metabolites of Erdosteine, which drive its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms, comparative efficacy, and the experimental methodologies used for their evaluation.

Introduction: A Class of Multifaceted Respiratory Therapeutics

Chronic respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), are often characterized by mucus hypersecretion, oxidative stress, and chronic inflammation.[1][2] Propanoic acid derivatives containing a thiol (sulfhydryl) group are a cornerstone of therapy, aiming to alleviate these pathological features.[3] While initially classified as mucolytics, agents that reduce mucus viscosity, their therapeutic actions are now understood to be far more diverse.[1][4]

This guide focuses on a comparative analysis of three prominent thiol-based drugs:

  • Erdosteine : A prodrug that is rapidly converted to its active metabolites, which possess free sulfhydryl groups.[3][5][6] Structurally, Erdosteine is a thioether derivative.[7]

  • N-acetylcysteine (NAC) : A derivative of the amino acid cysteine, widely used for its mucolytic and antioxidant properties.[4][8][9]

  • Carbocisteine : Another cysteine derivative, which acts as a mucoregulator, though its structure contains a blocked thiol group.[10][11]

The primary objective is to elucidate the key differences in their chemical nature, mechanism of action, and clinical performance, supported by robust experimental data.

Pharmacokinetics and Metabolic Activation: The Prodrug Advantage of Erdosteine

A fundamental distinction lies in the pharmacokinetic profiles of these agents. Erdosteine is administered as a prodrug, which is a key aspect of its design, ensuring stability and activation upon reaching the systemic circulation.[5][12]

Following oral administration, Erdosteine undergoes extensive first-pass metabolism in the liver. The thiolactone ring is opened, forming the primary active metabolite, N-thiodiglycolyl-homocysteine, also known as Metabolite I (Met-I).[1][3][6] It is this metabolite, containing a free sulfhydryl (-SH) group, that is responsible for the majority of Erdosteine's pharmacological effects.[1][5][6] This metabolic activation is a critical differentiator from NAC, which has a free thiol group in its parent form, and Carbocisteine, which has a blocked thiol.[10]

G Erdosteine Erdosteine (Prodrug) Oral Administration Liver First-Pass Metabolism (Liver) Erdosteine->Liver Absorption Metabolite_I Metabolite I (Met-I) N-thiodiglycolyl-homocysteine (Active Form with Free -SH group) Liver->Metabolite_I Thiolactone Ring Opening

Caption: Metabolic activation pathway of Erdosteine.

Table 1: Comparative Pharmacokinetic Parameters

ParameterErdosteine (Prodrug)Metabolite I (Active)N-acetylcysteine (NAC)Carbocisteine
Time to Peak (Tmax) ~1.2 hours[13]~1.9 hours[13]Variable~2 hours[14]
Elimination Half-life (t1/2) ~1.3 hours[13]~2.6 hours[13]Variable~1.33-1.87 hours[10][14]
Bioavailability High (as metabolites)N/ALow (Oral)<10%[14]
Key Metabolic Feature Prodrug, activated in the liver[1][3]Active form[1]Active as parent compoundActive as parent compound

Note: Pharmacokinetic values can vary between studies and individuals.

Comparative Mechanisms of Action

The therapeutic efficacy of these compounds stems from a combination of mucolytic, antioxidant, and anti-inflammatory activities. However, the specifics of their mechanisms differ, largely due to their structural variations.

Mucolytic Activity

The primary and most well-known function of these agents is their ability to reduce the viscosity of respiratory mucus.[2]

  • Erdosteine (via Met-I) and N-acetylcysteine : The free sulfhydryl (-SH) groups on Erdosteine's active metabolite, Met-I, and on NAC directly cleave the disulfide bonds that cross-link mucin glycoproteins.[1][2][15] This action breaks down the complex, viscous network of mucus, making it thinner and easier to clear from the airways.[2][15]

  • Carbocisteine : Unlike the other two, Carbocisteine has a blocked thiol group and does not directly break disulfide bonds.[10] Instead, it is thought to act as a "mucoregulator" by stimulating the production of less viscous sialomucins and reducing the production of more viscous fucomucins.[16] It may also help to reduce goblet cell hyperplasia.[14]

G cluster_0 Thiol-based Mucolysis cluster_1 Mucoregulation MetI Metabolite I (-SH) Mucin Viscous Mucin (Cross-linked by S-S bonds) MetI->Mucin Cleaves Disulfide (S-S) Bonds NAC NAC (-SH) NAC->Mucin Cleaves Disulfide (S-S) Bonds Reduced_Mucin Less Viscous Mucin (Broken S-S bonds) Mucin->Reduced_Mucin Carbocisteine Carbocisteine Sialomucins ↑ Sialomucins (Less Viscous) Carbocisteine->Sialomucins Fucomucins ↓ Fucomucins (More Viscous) Carbocisteine->Fucomucins

Sources

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